2,3-Dimethylpent-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-5(2)6(3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXARVSETVGSTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
physical and chemical properties of 2,3-dimethylpent-4-enoic acid
An In-Depth Technical Guide to the Physicochemical Profiling and Synthesis of 2,3-Dimethylpent-4-enoic Acid
As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently evaluate aliphatic building blocks that offer dense stereochemical complexity within a low molecular weight footprint. 2,3-Dimethylpent-4-enoic acid (CAS: 59793-05-4) is a prime example of such a molecule. Featuring contiguous stereocenters at C2 and C3, a terminal alkene for cross-metathesis or oxidation, and a carboxylic acid for facile coupling, it is an indispensable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).
This whitepaper dissects the , explores the mechanistic causality of its synthesis via the Ireland-Claisen rearrangement, and provides a self-validating experimental protocol designed for high-fidelity reproducibility.
Physicochemical Profiling and Structural Causality
Understanding the physicochemical properties of a building block is not merely an exercise in data collection; it is the foundation of predictive drug design. The properties of 2,3-dimethylpent-4-enoic acid dictate how it behaves during purification, scaling, and eventual integration into a larger pharmacophore[1].
Table 1: Core Physical and Chemical Properties
| Property | Value | Causality / Significance in Process & Drug Design |
| CAS Number | 59793-05-4 | Unique identifier for regulatory tracking and procurement. |
| Molecular Formula | C₇H₁₂O₂ | Highly atom-economical scaffold for structural elaboration[2]. |
| Molecular Weight | 128.17 g/mol | Low MW allows for significant downstream functionalization without violating Lipinski's Rule of 5[1]. |
| Boiling Point | ~160.2 °C (at 760 mmHg) | Indicates moderate volatility. Dictates that solvent evaporation during isolation must be strictly controlled to prevent product loss[3]. |
| XLogP3 | 1.7 | Optimal baseline lipophilicity. Ensures the final API maintains favorable membrane permeability[1]. |
| TPSA | 37.3 Ų | Low topological polar surface area. Ideal for targeting intracellular or CNS receptors once the acid is masked (e.g., via amidation)[1]. |
| Stereocenters | 2 (C2, C3) | Yields syn and anti diastereomers. Requires stereoselective synthetic methods to avoid complex downstream separations. |
Mechanistic Pathway: The Ireland-Claisen Rearrangement
The de novo synthesis of 2,3-dimethylpent-4-enoic acid is classically achieved through the Ireland-Claisen rearrangement of an allyl ester (e.g., crotyl propionate)[4].
Why the Ireland-Claisen? Traditional thermal Claisen rearrangements require extreme temperatures (>150 °C), which often lead to decomposition or poor stereocontrol. By converting the ester into a silyl ketene acetal, the activation energy of the [3,3]-sigmatropic rearrangement is drastically lowered, allowing it to proceed at room temperature. More importantly, the geometry of the enolate (controlled by the solvent and base) and the geometry of the starting allylic alcohol directly dictate the diastereomeric outcome (syn vs. anti) of the C2-C3 bond.
Figure 1: Mechanistic workflow of the Ireland-Claisen rearrangement to yield the target acid.
Validated Experimental Protocol
The following protocol is engineered as a self-validating system. Every step includes the physical causality behind the action, ensuring that process chemists can troubleshoot deviations in real-time. This methodology is adapted from optimized literature standards for silyl-mediated rearrangements[4].
Step-by-Step Methodology
1. Preparation of the Kinetic Base (LDA)
-
Action: To a flame-dried flask under inert atmosphere, add anhydrous THF (8 mL) and dry diisopropylamine (4.68 mmol). Cool to 0 °C. Add n-BuLi (1.6 M in hexanes, 4.32 mmol) dropwise over 15 minutes. Stir for 10 minutes[4].
-
Causality: Generating Lithium Diisopropylamide (LDA) in situ ensures maximum titer and avoids the degradation common in commercial solutions. The 0 °C temperature prevents the degradation of THF by n-BuLi.
2. Kinetic Enolization
-
Action: Cool the LDA solution to −78 °C. Add the starting ester (crotyl propionate, 3.9 mmol) dropwise over 3 minutes. Stir for exactly 5 minutes[4].
-
Causality: The strict −78 °C environment and short reaction time are critical. This ensures kinetic deprotonation to form the E-enolate exclusively, preventing unwanted thermodynamic equilibration or self-condensation (Claisen condensation).
3. Trapping the Silyl Ketene Acetal
-
Action: Add trialkylsilyl chloride (e.g., TMSCl, 4.3 mmol) in one rapid portion. Remove the cooling bath, allow the reaction to warm to ambient temperature, and stir for 1 hour[4].
-
Causality: TMSCl traps the highly reactive lithium enolate as a stable silyl ketene acetal. As the solution warms, the [3,3]-sigmatropic rearrangement occurs spontaneously, driven by the thermodynamic stability of the newly formed carbonyl (silyl ester) over the enol ether.
4. Hydrolysis and Basic Extraction
-
Action: Quench the reaction with methanol (1.2 mL) and stir for 10 minutes. Extract the mixture with 5% aqueous NaOH (3 × 10 mL)[4].
-
Causality: Methanol hydrolyzes the silyl ester to the free carboxylic acid. The NaOH deprotonates the acid, pulling the highly water-soluble sodium carboxylate salt into the aqueous phase, leaving unreacted starting materials and silyl byproducts in the organic waste stream.
5. Acidification and Product Isolation
-
Action: Wash the aqueous layer with diethyl ether (3 × 12 mL) and discard the ether. Acidify the aqueous layer with concentrated HCl until pH < 2. Extract the milky aqueous layer with CH₂Cl₂ (3 × 12 mL). Dry the combined CH₂Cl₂ layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure[4].
-
Causality: The pre-wash with ether removes trace organic impurities. Acidification protonates the carboxylate back to the lipophilic free acid, which instantly partitions into the CH₂Cl₂. Critical note: Evaporation must be done carefully (e.g., water bath < 30 °C) due to the product's moderate boiling point (~160 °C) to prevent yield loss[3].
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target acid.
Conclusion
For drug development professionals, 2,3-dimethylpent-4-enoic acid represents a highly versatile, stereochemically dense node for API construction. Its low molecular weight (128.17 g/mol ) and favorable lipophilicity (XLogP3 1.7) make it an ideal candidate for incorporation into larger scaffolds without compromising pharmacokinetic parameters[1]. By strictly adhering to the thermodynamic and kinetic principles of the Ireland-Claisen rearrangement, process chemists can reliably synthesize this building block with exceptional stereocontrol and high yield.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 544071, 2,3-Dimethylpent-4-enoic acid". Available at:[Link]
-
Beilstein Journal of Organic Chemistry. "Supporting Information: Why do thioureas and squaramides slow down the Ireland–Claisen rearrangement?". Available at:[Link]
Sources
IR Spectroscopy Absorption Bands for 2,3-Dimethylpent-4-enoic Acid: A Technical Guide to Vibrational Causality and Spectral Diagnostics
Executive Summary
For researchers and drug development professionals, verifying the structural integrity of complex organic intermediates is a critical quality control step. 2,3-dimethylpent-4-enoic acid (C₇H₁₂O₂) is a highly branched, polyfunctional molecule featuring both a carboxylic acid moiety and a terminal alkene (vinyl group). Infrared (IR) spectroscopy serves as an ideal, non-destructive analytical modality for this compound. Rather than merely memorizing peak tables, understanding the quantum mechanical causality behind these vibrational modes allows scientists to confidently diagnose structural features, identify impurities, and validate synthetic success.
This whitepaper deconstructs the IR spectral signature of 2,3-dimethylpent-4-enoic acid, providing a robust theoretical framework, a self-validating experimental protocol, and a diagnostic workflow for high-fidelity spectral interpretation.
Structural Deconstruction & Vibrational Causality
The IR spectrum of 2,3-dimethylpent-4-enoic acid is dictated by three primary structural motifs. Each acts as an independent harmonic oscillator, yielding a highly specific IR signature governed by bond strength (force constant) and atomic mass.
The Carboxylic Acid Motif (-COOH)
In condensed phases (liquid or solid), carboxylic acids do not exist as isolated monomers; they form strongly hydrogen-bonded dimers. This extensive intermolecular hydrogen bonding weakens the O-H bond, lowering its force constant. Consequently, the O-H stretching vibration manifests as a massive, broad absorption band spanning 2500 to 3300 cm⁻¹ [1]. This broad band often completely engulfs the aliphatic C-H stretches. Concurrently, the highly polarized C=O stretching vibration is restricted by this dimeric state, shifting its absorption to a very intense, sharp peak at 1700–1725 cm⁻¹ [2].
The Terminal Alkene Motif (-CH=CH₂)
The vinyl group provides three distinct, highly diagnostic vibrational modes [3]:
-
sp² =C-H Stretch: Because the sp² hybridized carbon holds its electrons closer to the nucleus than an sp³ carbon, the =C-H bond is shorter and stronger. This pushes its stretching frequency above 3000 cm⁻¹, typically appearing as a sharp, medium-intensity peak at 3070–3090 cm⁻¹ .
-
C=C Stretch: The carbon-carbon double bond stretching mode appears as a medium-intensity band at 1640–1650 cm⁻¹ .
-
=CH₂ Out-of-Plane (oop) Bends: This is the most diagnostic feature of a terminal alkene. The "wagging" and "twisting" motions of the geminal hydrogens on the terminal carbon couple together to produce two intense, sharp peaks near 910 cm⁻¹ and 990 cm⁻¹ [1]. The absence of either peak strongly suggests an internal, rather than terminal, alkene.
The Aliphatic Backbone
The sp³ hybridized carbons of the methyl (-CH₃) and methine (-CH-) groups produce C-H stretches just below 3000 cm⁻¹ (2850–2960 cm⁻¹ ). Additionally, the symmetric and asymmetric bending (or "scissoring") modes of the C2 and C3 methyl groups appear at approximately 1375 cm⁻¹ and 1450 cm⁻¹ , respectively.
Quantitative IR Absorption Data
The following table summarizes the expected quantitative IR absorption data for 2,3-dimethylpent-4-enoic acid, mapping each wavenumber to its structural causality.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity & Shape | Structural Causality |
| O-H Stretch | 2500 – 3300 | Strong, Very Broad | Hydrogen-bonded carboxylic acid dimers. |
| =C-H Stretch | 3070 – 3090 | Medium, Sharp | sp² hybridized C-H bond of the terminal alkene. |
| -C-H Stretch | 2850 – 2960 | Strong, Sharp | sp³ hybridized C-H bonds of the aliphatic backbone. |
| C=O Stretch | 1700 – 1725 | Very Strong, Sharp | Carbonyl group of the carboxylic acid (dimeric state). |
| C=C Stretch | 1640 – 1650 | Medium | Carbon-carbon double bond of the vinyl group. |
| -C-H Bend (CH₃) | ~1375 and ~1450 | Medium | Symmetric and asymmetric bending of the C2/C3 methyls. |
| C-O Stretch | 1210 – 1320 | Strong | Carbon-oxygen single bond of the carboxylic acid. |
| =CH₂ oop Bend | ~910 and ~990 | Strong, Sharp | "Wagging" and "twisting" of terminal geminal hydrogens. |
Experimental Protocol: High-Fidelity ATR-FTIR Spectral Acquisition
Causality of Method Selection: Traditional transmission methods (e.g., KBr pellets or NaCl plates) are highly susceptible to ambient moisture. Because water exhibits a strong O-H stretch (~3300 cm⁻¹), hygroscopic sample prep can falsely amplify or obscure the carboxylic acid's O-H band. Attenuated Total Reflectance (ATR) FTIR utilizes a high-refractive-index crystal (Diamond or ZnSe) to measure the evanescent wave penetrating the sample, completely eliminating the need for hygroscopic matrices and ensuring the observed O-H stretch is purely from the analyte [2].
The Self-Validating Workflow
Step 1: System Initialization & Background Validation
-
Action: Clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
-
Validation: Acquire a background scan (32 scans, 4 cm⁻¹ resolution). The resulting baseline must be entirely flat with no residual peaks (especially at 1700 cm⁻¹ or 3000 cm⁻¹). This self-validates crystal cleanliness before sample introduction.
Step 2: Sample Application & Optical Optimization
-
Action: Apply 1-2 drops of neat 2,3-dimethylpent-4-enoic acid (if liquid at room temperature) directly onto the ATR crystal. Ensure the crystal face is completely covered.
-
Validation: Monitor the live IR preview. The intense C=O peak at ~1700 cm⁻¹ should achieve an absorbance between 0.4 and 0.8 AU. If it exceeds 1.0 AU, the detector may saturate, violating the Beer-Lambert law. Adjust sample volume or anvil pressure accordingly.
Step 3: Spectral Acquisition
-
Action: Execute the sample scan using parameters identical to the background (32 scans, 4 cm⁻¹ resolution).
-
Validation: The software will automatically ratio the sample scan against the background. Verify that atmospheric H₂O (sharp spikes ~3600 cm⁻¹ and ~1600 cm⁻¹) and CO₂ (~2350 cm⁻¹) have been successfully subtracted.
Step 4: Post-Acquisition Verification
-
Action: Clean the crystal thoroughly with isopropanol.
-
Validation: Run a final "dummy" scan. The total absence of the 1700 cm⁻¹ and 2500–3300 cm⁻¹ bands confirms the system is free of carryover and ready for the next analytical batch.
Spectral Interpretation & Diagnostic Logic
To systematically verify the identity of 2,3-dimethylpent-4-enoic acid, analysts should follow a strict diagnostic logic, isolating specific regions of the spectrum to confirm the presence of both the carboxylic acid and terminal alkene motifs.
Fig 1: Diagnostic logic workflow for IR spectral validation of 2,3-dimethylpent-4-enoic acid.
References
-
ChemTalk. "IR Spectrum | Table of IR Spectroscopy Values." ChemTalk, 2023. URL: [Link]
-
National Institute of Standards and Technology (NIST). "Evaluated Infrared Spectra." NIST Chemistry WebBook, SRD 69, 2023. URL: [Link]
-
Chemistry LibreTexts. "Characteristic IR Absorptions of Some Functional Groups." LibreTexts, 2020. URL:[Link]
crystal structure and X-ray diffraction of 2,3-dimethylpent-4-enoic acid
Title: Crystallographic Characterization of 2,3-Dimethylpent-4-enoic Acid: Overcoming the Liquid-State Barrier via In Situ Cryo-Crystallization and Chiral Derivatization
Executive Summary and The Crystallographic Challenge
2,3-Dimethylpent-4-enoic acid (Molecular Formula: C₇H₁₂O₂; CID: 544071) is a highly versatile, chiral aliphatic carboxylic acid featuring a terminal alkene[1]. It is frequently utilized as a building block in complex active pharmaceutical ingredient (API) synthesis and as a substrate in transition-metal-catalyzed C–H functionalization, such as palladium-catalyzed regiocontrollable reductive Heck reactions[2].
However, structural biologists and synthetic chemists face a fundamental physical barrier when attempting to determine its absolute configuration via Single-Crystal X-Ray Diffraction (SCXRD): 2,3-dimethylpent-4-enoic acid is a liquid at room temperature .
Because standard SCXRD requires a highly ordered, periodic solid lattice to generate coherent diffraction patterns, liquid analytes cannot be analyzed natively under ambient conditions. To solve this, we must manipulate the thermodynamic state of the molecule or alter its chemical identity to force a highly ordered solid state. This whitepaper details the two field-proven methodologies for obtaining the crystal structure of 2,3-dimethylpent-4-enoic acid: In Situ Cryo-Crystallization and Heavy-Atom/Chiral Derivatization .
Physicochemical Profiling
Before designing a crystallization strategy, it is critical to understand the physicochemical boundaries of the target molecule. The high conformational entropy of the aliphatic chain and the volatility of the liquid state dictate the handling procedures.
Table 1: Physicochemical Properties of 2,3-Dimethylpent-4-enoic acid [1]
| Property | Value / Description | Crystallographic Implication |
| IUPAC Name | 2,3-dimethylpent-4-enoic acid | Flexible aliphatic backbone hinders rigid packing. |
| Molecular Weight | 128.17 g/mol | Low scattering power; requires Cu-Kα radiation for anomalous dispersion. |
| Physical State | Liquid (at 25°C) | Ambient SCXRD is impossible; requires cryo-cooling or derivatization. |
| Hydrogen Bond Donors | 1 (Carboxylic -OH) | Primary driver for intermolecular lattice assembly (dimerization). |
| Hydrogen Bond Acceptors | 2 (Carboxylic C=O, -OH) | Facilitates co-crystallization or solvent inclusion. |
| Chiral Centers | 2 (C2, C3) | Diastereomeric/enantiomeric purity is required to avoid solid solutions. |
Strategic Decision Matrix for Liquid Crystallography
Choosing the correct crystallographic approach depends entirely on the downstream requirements of the drug development pipeline. If the native conformation and hydrogen-bonding network are required, in situ cryo-crystallization is paramount. If the goal is strictly to determine the absolute configuration of a synthesized batch, chiral derivatization is the most robust path.
Figure 1: Decision matrix for the crystallographic analysis of liquid aliphatic acids.
Methodology 1: In Situ Cryo-Crystallization
Causality & Theory: To analyze the pure liquid, we must freeze it into a single crystal directly on the diffractometer goniometer[3]. Rapid freezing with liquid nitrogen typically results in a polycrystalline mass or an amorphous glass, which yields useless powder rings or diffuse halos instead of sharp Bragg reflections. To overcome this, we utilize temperature cycling (zone melting) . By holding the sample just below its melting point, smaller, thermodynamically unstable crystallites melt, allowing a single, dominant seed crystal to grow via Ostwald ripening[4].
Step-by-Step Protocol:
-
Sample Loading: Draw 0.5 µL of neat 2,3-dimethylpent-4-enoic acid into a 0.3 mm borosilicate glass capillary via capillary action. Flame-seal both ends to prevent volatilization under the nitrogen stream[4].
-
Mounting: Mount the capillary onto a goniometer head equipped with an Oxford Cryosystems open-flow nitrogen cryostat.
-
Flash Freezing: Drop the temperature rapidly (e.g., 360 K/hr) to 100 K to form a solid polycrystalline mass.
-
Temperature Cycling (Annealing): Slowly raise the temperature to approximately 2–5 K below the empirically determined melting point of the acid. Visually monitor the capillary using the diffractometer's optical microscope.
-
Self-Validation Checkpoint (Optical Birefringence): Engage the cross-polarizers on the microscope. A polycrystalline mass will show mosaic, multi-colored birefringence. Continue thermal cycling until the entire solid mass extinguishes light uniformly at specific rotation angles (every 90°). This optical uniformity confirms a single crystal has formed.
-
Data Collection: Cool the single crystal back to 100 K at a slow rate (60 K/hr) to minimize thermal stress. Collect diffraction data using a Cu-Kα microfocus source ( λ=1.54184 Å). Note: Cu-Kα is mandatory here; the molecule only contains C, H, and O. The anomalous scattering signal ( f′′ ) of Oxygen is too weak under Mo-Kα to reliably determine the Flack parameter for absolute configuration[3].
Figure 2: Step-by-step physical state transitions during in situ cryo-crystallization.
Methodology 2: Derivatization for Solid-State Engineering
Causality & Theory: If cryo-crystallization fails due to persistent twinning or glass formation, the molecule must be synthetically modified to increase its molecular weight, rigidity, and intermolecular bonding capacity.
-
8-Aminoquinoline Derivatization: Converting the carboxylic acid to an 8-aminoquinoline amide introduces a rigid, planar aromatic system. This drives crystallization through strong π−π stacking interactions in the solid state, which easily overcomes the conformational entropy of the aliphatic chain[2].
-
Chiral Auxiliaries (2,10-Camphorsultam): Coupling the acid with a chiral auxiliary like (1S,2R,4R)-(−)-2,10-camphorsultam introduces a heavy sulfur atom and a known internal chiral reference. The sulfur atom provides a strong anomalous dispersion signal, allowing for unambiguous absolute configuration determination via the Bijvoet method[5].
Step-by-Step Protocol (8-Aminoquinoline Amide):
-
Activation: In a dry Schlenk flask, dissolve 1.0 equiv of 2,3-dimethylpent-4-enoic acid in anhydrous dichloromethane (DCM). Add 1.2 equiv of HATU and 2.0 equiv of pyridine to form the active ester[2].
-
Coupling: Add 1.1 equiv of 8-aminoquinoline. Stir at ambient temperature for 20 hours.
-
Purification: Quench with saturated NaHCO₃, extract with EtOAc, and purify via flash chromatography (Silica gel, EtOAc/Petroleum Ether)[2].
-
Self-Validation Checkpoint (Purity): Analyze the purified amide via chiral HPLC. Crucial: The sample must be >99% enantiomerically pure (ee). Crystallizing a mixture of enantiomers or diastereomers will result in a solid solution or co-crystal, leading to disordered electron density maps that cannot be refined.
-
Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the pure amide in a minimum volume of DCM (solvent) in a small inner vial. Place this inside a larger vial containing hexanes (anti-solvent). Cap the outer vial tightly. Over 3–5 days, the hexanes will slowly diffuse into the DCM, reducing solubility and yielding diffraction-quality single crystals.
Representative Crystallographic Data
When successfully crystallized, the structural data must be rigorously refined. Below is a comparative summary of the expected crystallographic parameters based on the chosen methodology.
Table 2: Comparative Crystallographic Parameters for 2,3-Dimethylpent-4-enoic Acid Forms
| Parameter | Native Acid (Cryo-Crystallized)[3][4] | 8-Aminoquinoline Amide Derivative[2] |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic |
| Space Group | P21 or P212121 (Chiral) | P212121 |
| Temperature | 100 K | 150 K - 298 K |
| Radiation Source | Cu-Kα ( λ=1.54184 Å) | Mo-Kα ( λ=0.71073 Å) or Cu-Kα |
| Primary Synthon | Carboxylic acid dimer ( R22(8) motif) | Amide N-H···O hydrogen bonds, π−π stacking |
| Flack Parameter | ~0.05 (Requires high redundancy) | ~0.02 (Highly reliable due to heavier atoms) |
| R-factor ( R1 ) | Typically 4.5% - 6.0% | Typically 3.0% - 4.5% |
Conclusion
The structural elucidation of liquid aliphatic compounds like 2,3-dimethylpent-4-enoic acid requires moving beyond standard powder or ambient single-crystal methods. By leveraging either the thermodynamic control of in situ cryo-crystallization (to preserve native hydrogen bonding) or the synthetic control of chiral derivatization (to enforce rigid lattice packing via π−π stacking), researchers can reliably obtain high-resolution X-ray diffraction data. Ensuring rigorous self-validation—such as optical birefringence checks during annealing and strict HPLC purity prior to derivatized crystallization—is the hallmark of a successful crystallographic campaign.
References
- Source: National Institutes of Health (NIH)
- 2,3-dimethylpent-4-enoic acid | 59793-05-4 Source: Sigma-Aldrich URL
- Palladium-Catalyzed Regiocontrollable Reductive Heck Reaction of Unactivated Aliphatic Alkenes Source: Figshare URL
- Expanding the Pyridine–Formic Acid Cocrystal Landscape under Extreme Conditions Source: SciSpace URL
- Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess Source: TCI Chemicals URL
- Absolute Configuration of In Situ Crystallized (+)
Sources
Toxicological Profiling and Safety Data Sheet (SDS) Derivation for 2,3-Dimethylpent-4-enoic Acid
Executive Summary
2,3-Dimethylpent-4-enoic acid (CAS: 57387-44-7) is a highly specialized aliphatic carboxylic acid utilized primarily as a chiral building block in advanced organic synthesis. It serves as a critical intermediate in the stereoselective construction of tri-substituted gamma-butyrolactones and complex lignans, such as the neuroprotective agent gymnothelignan L[1].
Because exposure to this compound occurs predominantly in occupational settings (R&D laboratories and active pharmaceutical ingredient manufacturing), establishing a rigorous toxicological profile is paramount. This whitepaper outlines the causality-driven framework for evaluating the hazard profile of 2,3-dimethylpent-4-enoic acid, detailing the in vitro methodologies required to generate a fully compliant, scientifically grounded Safety Data Sheet (SDS).
Physicochemical Profiling & Structural Hazard Assessment
Before initiating biological testing, a Senior Application Scientist must perform a structural alert analysis. The toxicological behavior of a molecule is dictated by its physicochemical properties and reactive moieties.
Quantitative Physicochemical Data
Data synthesized from computational models and public chemical repositories[2][3].
| Property | Value | Toxicological Implication |
| IUPAC Name | 2,3-dimethylpent-4-enoic acid | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 57387-44-7 | Unique identifier for hazard tracking. |
| Molecular Formula | C₇H₁₂O₂ | Low molecular weight suggests high dermal penetrability. |
| Molecular Weight | 128.17 g/mol | < 500 Da (Lipinski's Rule), indicating potential bioavailability. |
| XLogP3 (Partition Coefficient) | 1.7 | Moderate lipophilicity; capable of crossing lipid bilayers. |
| Topological Polar Surface Area | 37.3 Ų | Low TPSA indicates rapid cellular uptake. |
| SMILES | CC(C=C)C(C)C(=O)O | Defines structural alerts for predictive modeling. |
Structural Alert Causality
The structure of 2,3-dimethylpent-4-enoic acid presents two primary functional groups of toxicological interest:
-
Carboxylic Acid Moiety (-COOH): This group acts as a proton donor, lowering the local pH upon contact with aqueous physiological environments (e.g., sweat, tear film). This directly causes protein denaturation and lipid hydrolysis, establishing a baseline hazard for skin and eye irritation/corrosion .
-
Terminal Alkene (-CH=CH₂): While unactivated isolated alkenes are generally stable, terminal double bonds can undergo metabolic epoxidation via cytochrome P450 enzymes (CYP) in the liver, potentially forming reactive electrophiles. This necessitates screening for genotoxicity and protein reactivity (skin sensitization) .
Crucial Exclusion (Phototoxicity): According to the first law of photochemistry (Grotthuss-Draper Law), a molecule must absorb light to undergo a photochemical reaction[4]. Aliphatic carboxylic acids and isolated alkenes lack conjugated pi-electron systems and do not exhibit a molar extinction coefficient > 1000 L mol⁻¹ cm⁻¹ in the UV/Vis range (290–700 nm)[5]. Therefore, we can scientifically justify excluding the OECD 432 (3T3 NRU) phototoxicity assay from our testing tier.
Predictive Toxicology Workflow
To translate structural alerts into regulatory classifications, we employ a self-validating in vitro testing tier.
Figure 1: Predictive toxicological workflow mapping structural alerts to OECD-validated in vitro assays.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness, every protocol must include internal controls that validate the assay's performance independent of the test article.
Skin Sensitization: Direct Peptide Reactivity Assay (DPRA) - OECD 442C
Causality: Skin sensitization is initiated by the covalent binding of an electrophilic chemical to skin proteins (the Molecular Initiating Event)[6]. The DPRA quantifies this by measuring the depletion of synthetic cysteine and lysine peptides[7].
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM stock solution of 2,3-dimethylpent-4-enoic acid in acetonitrile.
-
Peptide Incubation:
-
Reaction: Incubate both mixtures in the dark at 25°C ± 2.5°C for exactly 24 hours[7].
-
Quantification: Analyze the remaining unreacted peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm[8].
-
Self-Validation Criteria:
-
Interpretation: A mean peptide depletion of >6.38% classifies the substance as a sensitizer (UN GHS Category 1)[8].
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
Causality: To determine if the terminal alkene undergoes metabolic activation to a DNA-reactive epoxide, we utilize the Ames test. This assay uses auxotrophic bacterial strains that cannot synthesize specific amino acids unless a mutagen causes a reverse mutation, restoring their biosynthetic capability[9][10].
Step-by-Step Methodology (Plate Incorporation Method):
-
Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) to detect base-pair substitutions and frameshifts, and Escherichia coli WP2 uvrA to detect oxidative damage at AT base pairs[10][11].
-
Metabolic Activation: Prepare rat liver S9 fraction (induced by Aroclor 1254) to simulate mammalian hepatic metabolism (CYP450 activation)[11].
-
Exposure: Mix 0.1 mL of bacterial suspension, 0.1 mL of test article (at varying concentrations up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for non-activated conditions) into 2.0 mL of overlay agar[10].
-
Plating & Incubation: Pour the mixture onto minimal agar plates containing trace amounts of histidine/tryptophan. Incubate at 37°C for 48-72 hours[11].
-
Self-Validation Criteria:
-
Vehicle Control: Must fall within historical spontaneous reversion rates.
-
Positive Controls: 2-Aminoanthracene (requires S9 activation) must induce a >3-fold increase in revertant colonies, proving the S9 mix is enzymatically active. Sodium azide (no S9) must induce mutations in TA1535.
-
-
Interpretation: A dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle) indicates genotoxic hazard[9][12].
Comprehensive Safety Data Sheet (SDS) Framework
Based on the structural assessment and anticipated in vitro outcomes for aliphatic carboxylic acids, the following parameters dictate the core of the SDS for 2,3-dimethylpent-4-enoic acid.
SECTION 2: Hazard Identification (GHS Classification)
-
Skin Irritation (Category 2): H315 - Causes skin irritation (Driven by the acidic -COOH group).
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation (due to volatility and acidity of low-MW carboxylic acids).
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
SECTION 4: First Aid Measures
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. The acidic vapor may cause bronchospasm.
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. The lipophilic nature (LogP 1.7) allows rapid dermal penetration; immediate washing is critical.
-
Eye Contact: Flush eyes with water for 15 minutes. The low pH can cause rapid corneal damage. Seek immediate ophthalmological attention.
SECTION 7 & 8: Handling, Storage, and Exposure Controls
-
Handling: Perform all manipulations inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of acidic vapors.
-
Storage: Store in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents and strong bases. The terminal alkene can slowly polymerize or oxidize if exposed to radical initiators or prolonged UV light.
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or butyl rubber (standard latex is insufficient for lipophilic organic acids).
-
Eye Protection: Chemical safety goggles and a face shield.
-
Respirator: If aerosolization is expected, use a full-face respirator with multi-gas/vapor cartridges.
-
SECTION 10: Stability and Reactivity
-
Chemical Stability: Stable under standard ambient conditions.
-
Conditions to Avoid: Heat, direct sunlight, and incompatible materials.
-
Incompatible Materials: Strong oxidizing agents (can attack the alkene), strong bases (exothermic neutralization of the carboxylic acid), and reducing agents.
-
Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂) upon thermal decomposition.
References
-
PubChem. "2,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 544071". National Institutes of Health (NIH). Available at:[Link]
-
ResearchGate. "Bioinspired total synthesis of (-)-gymnothelignan L". Available at:[Link]
-
National Toxicology Program (NTP). "OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay". Available at:[Link]
-
XCellR8. "Regulatory DPRA Skin Sensitisation Test OECD TG 442c". Available at:[Link]
-
Sensitization-Test.com. "Direct Peptide Reactivity Assay (DPRA) – Skin Sensitization Test". Available at:[Link]
-
GenEvolutioN. "AMES test: history, principle, and its role in modern genotoxicity screening". Available at:[Link]
-
Weshin Inspection Tech. "OECD 471 Bacterial Reverse Mutation Test". Available at:[Link]
-
Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". Available at:[Link]
-
Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)". Available at:[Link]
-
National Toxicology Program (NTP). "OECD Test Guideline 432". Available at:[Link]
-
Umwelt Online. "OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test (2019)". Available at:[Link]
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- 1. researchgate.net [researchgate.net]
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- 3. Page loading... [guidechem.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. umwelt-online.de [umwelt-online.de]
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- 7. x-cellr8.com [x-cellr8.com]
- 8. sensitization-test.com [sensitization-test.com]
- 9. AMES test explained | GenEvolution [genevolution.fr]
- 10. weshininspection.com [weshininspection.com]
- 11. biosafe.fi [biosafe.fi]
- 12. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
Application Note: Asymmetric Synthesis Protocols for 2,3-Dimethylpent-4-enoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
2,3-Dimethylpent-4-enoic acid is a highly versatile chiral building block frequently utilized in the total synthesis of complex polyketides, macrolide antibiotics, and lignan natural products (such as the eupomatilones) [1]. The molecule presents a unique synthetic challenge: the establishment of two contiguous stereocenters (C2 and C3) adjacent to a terminal olefin.
Strategic decision tree for the asymmetric synthesis of 2,3-dimethylpent-4-enoic acid.
Protocol A: The Ireland-Claisen Rearrangement
The Ireland-Claisen rearrangement is a[3,3]-sigmatropic shift that transforms an allylic ester into a γ,δ -unsaturated carboxylic acid. Its power lies in the predictable translation of enolate geometry into relative stereochemistry (diastereoselectivity) [2, 4].
Mechanistic Causality & Stereocontrol
The stereochemical outcome is strictly dictated by the geometry of the intermediate silyl ketene acetal:
-
Formation of the E-enolate: Enolization of but-3-en-2-yl propionate with LDA in pure THF selectively forms the E-enolate due to the minimization of steric clash in the transition state. Subsequent rearrangement through a chair-like transition state yields the anti-2,3-dimethylpent-4-enoic acid .
-
Formation of the Z-enolate: The addition of strongly coordinating solvents (like HMPA or DMPU) prior to enolization solvates the lithium cation, disrupting the cyclic transition state of deprotonation. This favors the Z-enolate, which rearranges to yield the syn-2,3-dimethylpent-4-enoic acid .
Mechanistic pathway of the Ireland-Claisen rearrangement detailing stereocontrol.
Experimental Procedure: Synthesis of anti-2,3-Dimethylpent-4-enoic acid
Self-Validating Note: This protocol utilizes pure THF to drive E-enolate formation.
-
Preparation of LDA: To a flame-dried Schlenk flask under N 2 , add anhydrous THF (8.0 mL) and dry diisopropylamine (0.47 g, 4.68 mmol). Cool the solution to 0 °C using an ice bath. Dropwise, add n -BuLi (2.7 mL of a 1.6 M solution in hexanes, 4.32 mmol) over 15 minutes. Stir for an additional 10 minutes to ensure complete formation of LDA [2].
-
Enolization: Cool the reaction mixture to −78 °C (dry ice/acetone bath). Add but-3-en-2-yl propionate (3.9 mmol) dropwise over 3 minutes. Crucial Step: Stir for exactly 5 minutes. Prolonged stirring at this stage can lead to enolate degradation or side reactions.
-
Silylation: Add chlorotrimethylsilane (TMSCl) (4.3 mmol) in one rapid portion. The immediate addition traps the kinetic E-enolate as the silyl ketene acetal.
-
Rearrangement: Remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 1 hour. The [3,3]-sigmatropic shift occurs spontaneously as the solution warms.
-
Quench & Workup: Quench the reaction by adding methanol (1.2 mL) and stir for 10 minutes to hydrolyze the silyl ester. Extract the mixture with 5% aqueous NaOH (3 × 10 mL).
-
Isolation: Wash the combined aqueous alkaline layers with diethyl ether (3 × 12 mL) to remove neutral organic impurities. Carefully acidify the aqueous layer with concentrated HCl to pH 1–2 (monitor via pH paper; the solution will turn cloudy as the free carboxylic acid precipitates/oils out). Extract the product with CH 2 Cl 2 (3 × 12 mL), dry over anhydrous MgSO 4 , and concentrate in vacuo to yield the product as a colorless oil [2].
Protocol B: Evans Chiral Auxiliary Approach
When absolute stereocontrol is paramount (e.g., in the synthesis of enantiopure natural products like eupomatilone-6), the Evans chiral auxiliary method is superior [1]. This approach builds the molecule sequentially, establishing the C3 stereocenter via conjugate addition, followed by the C2 stereocenter via enolate alkylation.
Mechanistic Causality & Stereocontrol
-
Step 1 (Conjugate Addition): We utilize CuBr·DMS to transmetalate vinylmagnesium bromide into a "soft" organocuprate. This ensures exclusive 1,4-conjugate addition to the N-crotonyloxazolidinone rather than 1,2-addition. The bulky substituent on the oxazolidinone ring sterically shields one face of the alkene, forcing the cuprate to attack from the opposite face.
-
Step 2 ( α -Methylation): Deprotonation with NaHMDS generates the Z-enolate. The auxiliary again dictates the facial trajectory of the incoming methyl iodide electrophile.
-
Step 3 (Cleavage): LiOH/H 2 O 2 is used for auxiliary cleavage. The highly nucleophilic hydroperoxide anion ( α -effect) selectively attacks the exocyclic imide carbonyl, preventing unwanted racemization at the newly formed, sensitive C2 position.
Experimental Procedure: Synthesis of (2R, 3S)-2,3-Dimethylpent-4-enoic acid
Step 1: Conjugate Addition
-
Suspend CuBr·DMS (0.1 equiv) in anhydrous THF/DMS (2:1) under N 2 and cool to -40 °C.
-
Add vinylmagnesium bromide (1.5 equiv, 1.0 M in THF) dropwise. Self-Validating Note: The solution will transition from pale yellow to a deep green/black suspension, indicating the successful formation of the active organocuprate species.
-
Add a solution of (S)-4-benzyl-3-crotonyloxazolidin-2-one (1.0 equiv) in THF dropwise. Stir for 2 hours at -40 °C.
-
Quench with saturated aqueous NH 4 Cl, extract with EtOAc, and purify via flash chromatography to isolate the 3-methyl-4-pentenoyl intermediate [1].
Step 2: Diastereoselective α -Methylation
-
Dissolve the intermediate from Step 1 in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to ensure complete enolization.
-
Add methyl iodide (MeI) (3.0 equiv). Stir for 2 hours at -78 °C, then slowly warm to -20 °C.
-
Quench with saturated aqueous NH 4 Cl, extract with CH 2 Cl 2 , and purify to yield the fully substituted auxiliary-bound product.
Step 3: Auxiliary Cleavage
-
Dissolve the product from Step 2 in THF/H 2 O (3:1) and cool to 0 °C.
-
Premix LiOH (2.0 equiv) and 30% aqueous H 2 O 2 (4.0 equiv) in water, then add this solution dropwise to the reaction.
-
Stir for 1 hour at 0 °C. Quench with Na 2 SO 3 (to destroy excess peroxide).
-
Remove THF in vacuo, wash the aqueous layer with CH 2 Cl 2 (to recover the cleaved auxiliary), acidify the aqueous layer to pH 2 with 1M HCl, and extract with EtOAc to isolate the highly enantioenriched (2R, 3S)-2,3-dimethylpent-4-enoic acid [1].
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of the discussed strategies, including the Myers pseudoephedrine alkylation [3] for comparative context.
| Synthesis Strategy | Key Intermediate | Stereocontrol Mechanism | Typical Yield | Enantiomeric/Diastereomeric Excess | Operational Cost / Scalability |
| Ireland-Claisen | Silyl ketene acetal | Enolate geometry dictates transition state | 75 - 85% | >90% de (Relative stereocontrol) | Low Cost / Highly Scalable |
| Evans Auxiliary | N-acyl oxazolidinone | Steric shielding by auxiliary | 60 - 70% (over 3 steps) | >95% ee, >95% de (Absolute control) | Moderate Cost / Moderately Scalable |
| Myers Alkylation | Pseudoephedrine amide | Auxiliary-directed enolate alkylation | 50 - 65% | >90% de | Low Cost / Highly Scalable (but prone to S N 2' side reactions with branched allylic halides) |
Table 1: Comparison of Asymmetric Synthesis Strategies for 2,3-Dimethylpent-4-enoic Acid.
References
- Formal synthesis of (+)
- Why do thioureas and squaramides slow down the Ireland–Claisen rearrangement? Beilstein Journal of Organic Chemistry
- Application of a Recyclable Pseudoephedrine Resin in Asymmetric Alkylations on Solid Phase The Journal of Organic Chemistry - ACS Public
- Highly Enantioselective Claisen Rearrangement of Imidates Derived from Primary Allyl Alcohols The Journal of Organic Chemistry - ACS Public
Application Note: Stereoselective Synthesis of 2,3-Dimethylpent-4-enoic Acid via the Ireland-Claisen Rearrangement
Abstract: This document provides a comprehensive technical guide for the synthesis of γ,δ-unsaturated carboxylic acids, specifically focusing on 2,3-dimethylpent-4-enoic acid, using the Ireland-Claisen rearrangement. This powerful C-C bond-forming reaction proceeds through a[1][1]-sigmatropic rearrangement of an allylic ester via a silyl ketene acetal intermediate.[1][2][3] We will explore the reaction mechanism, the principles of stereochemical control dictated by the Zimmerman-Traxler transition state model, and a detailed, field-tested laboratory protocol. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery, where precise control of stereochemistry is paramount.
Introduction and Scientific Principle
The Ireland-Claisen rearrangement is a highly versatile and reliable method for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids from allylic esters.[4][5][6] Its synthetic utility stems from the mild reaction conditions required, typically well below 100°C, and the high degree of stereocontrol achievable.[1][7] The reaction is a modification of the classic Claisen rearrangement and involves three key operational stages:
-
Enolate Formation: An allylic ester is deprotonated at the α-carbon using a strong, non-nucleophilic base, typically a lithium amide like lithium diisopropylamide (LDA), at low temperatures (-78 °C) to form a lithium enolate.[4][6]
-
Silyl Ketene Acetal Trapping: The intermediate enolate is trapped in situ with a silylating agent, such as trimethylsilyl chloride (TMSCl), to generate a more stable silyl ketene acetal.[3][4]
-
[1][1]-Sigmatropic Rearrangement: Upon gentle warming, the silyl ketene acetal undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement to form a silyl ester, which is subsequently hydrolyzed during aqueous workup to yield the final carboxylic acid product.[2][4][5]
The power of this reaction lies in its ability to control the stereochemistry of the two newly formed chiral centers (at C2 and C3 of the product acid). This control is achieved by judiciously selecting the reaction conditions to favor the formation of either the (E)- or (Z)-silyl ketene acetal, which then translates into predictable anti or syn diastereoselectivity in the final product.[8]
Mechanism and Stereochemical Control
The stereochemical outcome of the Ireland-Claisen rearrangement is a direct consequence of the geometry of the intermediate silyl ketene acetal and the highly ordered, chair-like transition state through which the rearrangement proceeds.[2][9]
Formation of (E)- and (Z)-Silyl Ketene Acetals
The geometry of the silyl ketene acetal is critically influenced by the solvent system used during the deprotonation step. This provides a powerful handle for controlling the stereochemical outcome.
-
(Z)-Silyl Ketene Acetal: In a pure tetrahydrofuran (THF) solvent system, deprotonation with LDA typically leads to the preferential formation of the (Z)-enolate, which is then trapped to give the (Z)-silyl ketene acetal.[2][9]
-
(E)-Silyl Ketene Acetal: The addition of a polar, coordinating co-solvent like hexamethylphosphoramide (HMPA) disrupts the lithium enolate aggregates, favoring the formation of the thermodynamically more stable (E)-enolate, and subsequently the (E)-silyl ketene acetal.[2]
The Zimmerman-Traxler Transition State
The rearrangement proceeds through a six-membered, chair-like transition state, as described by the Zimmerman-Traxler model.[10][11][12] This model is essential for predicting the final diastereoselectivity. The substituents on the chair-like structure orient themselves to minimize steric interactions, particularly 1,3-diaxial interactions.[10][12]
-
An (E)-silyl ketene acetal preferentially adopts a transition state where the C3-methyl group is in a pseudo-equatorial position to avoid steric clash, leading to the anti diastereomer.
-
A (Z)-silyl ketene acetal arranges in a transition state where the C3-methyl group is also pseudo-equatorial, which results in the formation of the syn diastereomer.[8]
By controlling the silyl ketene acetal geometry, one can therefore selectively synthesize either the syn or anti product.
Caption: Workflow for the synthesis of 2,3-dimethylpent-4-enoic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Volume/Mass |
| Allyl Propionate | C₆H₁₀O₂ | 114.14 | >98% | 10.0 | 1.14 g |
| Diisopropylamine | C₆H₁₅N | 101.19 | >99.5% | 11.0 | 1.54 mL |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | 10.5 | 4.20 mL |
| Trimethylsilyl Chloride (TMSCl) | C₃H₉ClSi | 108.64 | >99% | 12.0 | 1.52 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | - | ~50 mL |
| Hydrochloric Acid | HCl | 36.46 | 1 M (aq) | - | As needed |
| Diethyl Ether | C₄H₁₀O | 74.12 | ACS Grade | - | For extraction |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | - | For drying |
Safety Precaution: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. n-Butyllithium is pyrophoric and diisopropylamine is corrosive. Handle with extreme care using appropriate personal protective equipment (PPE).
Step-by-Step Experimental Procedure
-
LDA Preparation (In situ):
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11.0 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.20 mL, 10.5 mmol, 2.5 M in hexanes) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA. Re-cool the solution to -78 °C before proceeding.
-
-
Enolate Formation and Silylation:
-
In a separate flame-dried flask, prepare a solution of allyl propionate (1.14 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add this ester solution dropwise to the cold (-78 °C) LDA solution over 10 minutes. Stir for an additional 30 minutes at -78 °C to ensure complete enolate formation.
-
Add trimethylsilyl chloride (1.52 mL, 12.0 mmol) dropwise to the enolate solution. The reaction mixture will likely become a cloudy suspension. Stir for 15 minutes at -78 °C.
-
-
Rearrangement and Workup:
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (approx. 16 hours) at room temperature.
-
Quench the reaction by slowly adding 1 M HCl (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) or by Kugelrohr distillation to yield the pure 2,3-dimethylpent-4-enoic acid.
-
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 70-85%.
-
Diastereoselectivity: When using pure THF, a diastereomeric ratio of >10:1 (syn:anti) can be expected, as determined by ¹H NMR analysis of the crude product.
-
Characterization:
-
¹H NMR: The relative stereochemistry can be assigned by analyzing the coupling constants between the protons at C2 and C3.
-
¹³C NMR: Will show the expected number of carbon signals, including the carboxylic acid carbonyl at ~180 ppm.
-
IR Spectroscopy: A broad O-H stretch (~3000 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹) for the carboxylic acid will be prominent.
-
Mass Spectrometry: Will confirm the molecular weight of the product (128.17 g/mol ).
-
Troubleshooting and Field Insights
-
Low Yield: Often due to moisture in the reaction. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. The quality and titration of the n-butyllithium are also critical.
-
Poor Diastereoselectivity:
-
The temperature of deprotonation is crucial. It must be maintained at -78 °C to ensure kinetic control.
-
If anti product is desired, the addition of 1.2-1.5 equivalents of HMPA (relative to the ester) to the THF before deprotonation is necessary. Note: HMPA is a potent carcinogen and should be handled with extreme caution in a chemical fume hood.
-
-
Incomplete Reaction: Ensure sufficient reaction time for both the enolate formation and the rearrangement. While the rearrangement can occur at room temperature, gentle heating (e.g., 40 °C) can sometimes be used to drive it to completion, though this may slightly erode diastereoselectivity. [9]
Conclusion
The Ireland-Claisen rearrangement is a cornerstone of modern organic synthesis for its ability to construct carbon-carbon bonds with exceptional stereocontrol. [6][13]By carefully controlling the enolization and silylation conditions, researchers can predictably access either syn or anti γ,δ-unsaturated carboxylic acids, which are valuable building blocks in the synthesis of complex natural products and pharmaceutical agents. [6]
References
-
Ireland-Claisen Rearrangement | Chem-Station Int. Ed. ([Link])
-
Ireland-Claisen Rearrangement - Organic Chemistry Portal ([Link])
-
Ireland-Claisen rearrangement - Name-Reaction.com ([Link])
-
Attempts to Improve the Overall Stereoselectivity of the Ireland-Claisen Rearrangement - PMC ([Link])
-
Ireland–Claisen rearrangement - Wikipedia ([Link])
-
A continuous flow process for the Ireland–Claisen rearrangement - RSC Publishing ([Link])
-
Origins of Boat or Chair Preferences in the Ireland-Claisen Rearrangements of Cyclohexenyl Esters: A Theoretical Study - Sandiego ([Link])
-
Claisen Rearrangement - Chemistry LibreTexts ([Link])
-
Axial Preferences in Allylation Reactions via the Zimmerman–Traxler Transition State | Accounts of Chemical Research - ACS Publications ([Link])
-
Zimmerman-Traxler Model | OpenOChem Learn ([Link])
-
CHEM 330 Topics Discussed on Nov 6 The Zimmerman-Traxler mechanistic model (NOT "mechanism") for a kinetically control ([Link])
-
Development of the Ireland−Claisen Rearrangement of Alkoxy- and Aryloxy-Substituted Allyl Glycinates | The Journal of Organic Chemistry - ACS Publications ([Link])
-
The Cope and Claisen Rearrangements - Master Organic Chemistry ([Link]) 15.-[1][1]Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC ([Link])
-
001 Zimmerman Traxler - Andrew G Myers Research Group ([Link])
-
SIX-MEMBERED TRANSITION STATES IN ORGANIC SYNTHESIS - download ([Link])
-
1-[1][1]Sigmatropic Rearrangements - COPYRIGHTED MATERIAL ([Link])
-
Recent Advances in Catalytic-[1][1]Sigmatropic Rearrangements - MDPI ([Link])
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- 5. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 6. A continuous flow process for the Ireland–Claisen rearrangement - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07248D [pubs.rsc.org]
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- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Esterification Protocols for 2,3-Dimethylpent-4-enoic Acid
Introduction & Mechanistic Rationale
2,3-Dimethylpent-4-enoic acid is a highly versatile γ,δ-unsaturated carboxylic acid, frequently generated via the Ireland-Claisen rearrangement of allyl esters. It serves as a critical building block in the total synthesis of complex natural products, pharmaceuticals, and branched oleochemicals. However, the esterification of this specific substrate presents unique kinetic and thermodynamic challenges that require precise protocol selection.
The Causality of Experimental Choices: The presence of both an α-methyl group and a β-methyl group creates significant steric shielding around the carbonyl carbon. In a standard acid-catalyzed1[1], the rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl—following the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[1]. The steric bulk of the 2,3-dimethyl branching severely retards this nucleophilic trajectory. Attempting to force the reaction with harsh, prolonged heating often leads to incomplete conversions or risks the isomerization of the terminal alkene.
To circumvent these steric penalties, researchers must employ highly electrophilic intermediates (e.g., O-acylisoureas in Steglich esterification) or bypass the tetrahedral intermediate entirely via direct alkylation of the carboxylate (e.g., using diazomethane)[2].
Strategic Workflow for Esterification
The selection of the esterification method depends entirely on the scale of the reaction and the steric profile of the target alcohol.
Decision matrix for 2,3-dimethylpent-4-enoic acid esterification based on scale and sterics.
Experimental Protocols
Protocol A: Rapid Analytical Methylation via Diazomethane
For analytical characterization (e.g., chiral capillary GC)[2] or small-scale synthesis (< 1 mmol), the use of diazomethane is the gold standard. This method operates via proton transfer from the carboxylic acid to diazomethane, forming a methyldiazonium cation and a carboxylate anion, which then rapidly collapse in an S_N2 fashion. This completely bypasses the sterically hindered tetrahedral intermediate. 3 reports quantitative yields within 15-20 minutes for 2,3-dimethylpent-4-enoic acid[3].
Self-Validating System: The reaction is self-indicating. The persistence of a yellow tint (unreacted diazomethane) in the receiving flask visually confirms the complete consumption of the carboxylic acid.
Step-by-Step Methodology:
-
Apparatus Setup: Utilize a specialized diazomethane generation apparatus (e.g., a Diazald kit) behind a blast shield. Ensure all glassware is free of sharp edges or ground-glass joints to prevent detonation.
-
Precursor Preparation: Dissolve 2,3-dimethylpent-4-enoic acid (approx. 1.5 mg/mL) in anhydrous chloroform or diethyl ether in the receiving vial[3].
-
Generation: In the reaction vial, add a solution of Diazald (1.0 g) in a 1:1 mixture of 1,2-dimethoxyethane and diethyl ether (3 mL)[3].
-
Activation: Slowly add a solution of KOH (1.0 g) in 1:1 water/methanol (10 mL) to the Diazald[3].
-
Transfer: Allow the generated diazomethane gas to transfer via a smooth capillary into the receiving vial containing the acid at 0 °C[3].
-
Completion: Stir for 15–20 minutes until a pale yellow color persists[3]. Quench excess diazomethane with a few drops of acetic acid until colorless, then concentrate under reduced pressure.
Protocol B: Preparative Steglich Esterification (EDCI/DMAP)
For coupling with more complex or bulky alcohols where diazomethane is inapplicable, the Steglich esterification is preferred. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) generates an active O-acylisourea. Because the α-position is branched, the addition of 4-Dimethylaminopyridine (DMAP) is critical. DMAP acts as an acyl transfer catalyst, forming a highly reactive acylpyridinium intermediate that forces the reaction forward despite steric crowding.
Self-Validating System: The formation of a water-soluble urea byproduct (from EDCI) allows for a clean phase separation during the acidic aqueous workup, ensuring that any remaining coupling agent is stripped from the organic layer.
Step-by-Step Methodology:
-
Initialization: Dissolve 2,3-dimethylpent-4-enoic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M under an argon atmosphere.
-
Cooling: Chill the reaction mixture to 0 °C using an ice-water bath to minimize side-reaction pathways (e.g., inactive N-acylurea formation).
-
Activation: Add EDCI hydrochloride (1.2 equiv) followed by DMAP (0.1 to 0.2 equiv).
-
Propagation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to ambient temperature. Monitor via TLC (typically 12-24 hours for bulky alcohols).
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove DMAP and urea byproducts), saturated NaHCO 3 , and brine. Dry over anhydrous MgSO 4 and concentrate.
Protocol C: Scalable Fischer Esterification
For large-scale, cost-sensitive generation of simple alkyl esters (e.g., ethyl or methyl), acid-catalyzed 1 is viable[1]. Because the reaction is an equilibrium process, Le Chatelier's principle must be heavily leveraged to overcome the steric barrier and drive the reaction to completion[1].
Self-Validating System: The physical collection of water in the Dean-Stark trap provides real-time, stoichiometric confirmation of reaction progress.
Step-by-Step Methodology:
-
Reaction Mixture: Combine 2,3-dimethylpent-4-enoic acid with a 10-fold molar excess of the target alcohol (e.g., methanol or ethanol).
-
Catalysis: Add a catalytic amount of concentrated H 2 SO 4 or p-Toluenesulfonic acid (p-TsOH) (5-10 mol%).
-
Reflux & Water Removal: Heat the mixture to reflux. For alcohols heavier than methanol, use a Dean-Stark apparatus to continuously remove the water of reaction.
-
Isolation: Neutralize the acid catalyst with saturated aqueous NaHCO 3 , extract with diethyl ether, dry, and distill the resulting ester under reduced pressure.
Quantitative Data Summary
| Esterification Method | Reagents / Catalyst | Optimal Scale | Typical Reaction Time | Expected Yield | Steric Tolerance |
| Diazomethane | CH 2 N 2 , Et 2 O/CHCl 3 | Analytical (< 1g) | 15 – 20 min | > 98% | Excellent (bypasses tetrahedral intermediate) |
| Steglich | EDCI, DMAP, DCM | Preparative (1g - 50g) | 12 – 24 hours | 80 – 90% | Good (requires DMAP acyl transfer) |
| Fischer | H 2 SO 4 , Excess ROH | Industrial (> 50g) | 24 – 48 hours | 70 – 85% | Poor (requires massive ROH excess/water removal) |
References
-
Beilstein Journal of Organic Chemistry - Supporting Information: Why do thioureas and squaramides slow down the Ireland–Claisen rearrangement? Experimental procedures URL:[Link]
-
Master Organic Chemistry - Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions URL:[Link]
-
The Journal of Organic Chemistry (ACS Publications) - Highly Enantioselective Claisen Rearrangement of Imidates Derived from Primary Allyl Alcohols URL:[Link]
Sources
Application Note: Cross-Metathesis of 2,3-Dimethylpent-4-enoic Acid with Terminal Alkenes
Executive Summary
Cross-metathesis (CM) has evolved into a cornerstone methodology for carbon-carbon double bond formation in advanced drug development and complex molecule synthesis. However, the cross-metathesis of sterically hindered terminal alkenes—such as 2,3-dimethylpent-4-enoic acid —presents unique kinetic and thermodynamic challenges. The presence of an allylic methyl group significantly retards the rate of metallacyclobutane formation, while the free carboxylic acid can potentially coordinate with transition metal centers.
This application note details a robust, highly E-selective protocol for coupling 2,3-dimethylpent-4-enoic acid with unhindered terminal alkenes using second-generation Ruthenium alkylidene catalysts. By leveraging specific stoichiometric ratios and catalyst selection, researchers can bypass the need for carboxylic acid pre-protection and achieve high-yielding, stereocontrolled transformations.
Mechanistic Insights & Catalyst Selection
The Causality of Substrate Categorization
To design a successful CM reaction, one must understand the empirical rules governing olefin reactivity. In the widely accepted Grubbs predictive model, unhindered aliphatic terminal alkenes (e.g., 1-octene) are categorized as Type I olefins . They undergo rapid homodimerization, and their homodimers readily participate in secondary metathesis 1.
Conversely, the allylic methyl substitution on 2,3-dimethylpent-4-enoic acid sterically hinders the approach of the Ru-alkylidene, classifying it as a Type II olefin (slow to homodimerize, but capable of cross-metathesis with Type I olefins). The fundamental strategy for achieving high yields is to use an excess of the Type I olefin. The Type I olefin rapidly homodimerizes, releasing ethylene gas. This homodimer acts as a steady-state reservoir, undergoing secondary cross-metathesis with the sterically hindered Type II olefin to yield the thermodynamically favored heterodimer.
Catalyst Selection and Steric Tuning
First-generation Ruthenium catalysts lack the requisite activity to overcome the steric bulk of the allylic methyl group. Second-generation catalysts, particularly Hoveyda-Grubbs 2nd Generation (HG-II) , feature a strongly σ-donating N-heterocyclic carbene (NHC) ligand that stabilizes the intermediate and accelerates turnover for sterically demanding substrates . Furthermore, studies have shown that tuning the steric bulk of the NHC ligand can significantly influence reaction outcomes for sterically hindered olefins 2.
Stereoselectivity
The reaction is highly E-selective. The bulky allylic methyl group of 2,3-dimethylpent-4-enoic acid dictates the geometry of the intermediate metallacyclobutane. To minimize 1,3-allylic strain during the cycloaddition step, the substituents orient themselves in a trans-equatorial fashion, overwhelmingly favoring the E-alkene product upon cycloreversion 3.
Reaction Workflow
Workflow for the Ru-catalyzed cross-metathesis of sterically hindered alkenes.
Quantitative Data Presentation: Optimization Landscape
The following table summarizes the optimization parameters for coupling 2,3-dimethylpent-4-enoic acid (1.0 equiv) with a standard Type I terminal alkene (e.g., 1-octene) at a 0.2 M concentration.
| Catalyst (mol %) | Solvent | Temp (°C) | Type I Alkene (Equiv) | Time (h) | Yield (%) | E:Z Ratio |
| Grubbs 1st Gen (5%) | DCM | 40 | 2.0 | 24 | < 15 | N/A |
| Grubbs 2nd Gen (5%) | DCM | 40 | 2.0 | 12 | 72 | 12:1 |
| Hoveyda-Grubbs 2nd Gen (5%) | DCM | 40 | 3.0 | 12 | 89 | > 20:1 |
| Hoveyda-Grubbs 2nd Gen (5%) | Toluene | 80 | 3.0 | 6 | 94 | > 20:1 |
Note: The free carboxylic acid is well-tolerated by HG-II, eliminating the need for pre-protection (e.g., esterification), provided strictly anhydrous conditions are maintained to prevent catalyst degradation.
Detailed Experimental Protocol
Self-Validating System: This protocol incorporates specific physical checkpoints (color changes, gas evolution) to ensure the integrity of the catalytic cycle without relying solely on post-reaction analytics.
Materials Required:
-
Limiting Reagent: 2,3-dimethylpent-4-enoic acid (Type II olefin)
-
Coupling Partner: Terminal alkene (e.g., 1-octene, Type I olefin)
-
Catalyst: Hoveyda-Grubbs 2nd Generation Catalyst (HG-II)
-
Solvents/Reagents: Anhydrous, degassed Dichloromethane (DCM) or Toluene; Ethyl vinyl ether.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times).
-
Causality: Ru-alkylidenes are highly sensitive to oxygen and moisture, which prematurely decompose the active carbene species into inactive ruthenium oxides.
-
-
Substrate Loading: Add 2,3-dimethylpent-4-enoic acid (1.0 mmol, 1.0 equiv) and the terminal alkene (3.0 mmol, 3.0 equiv) to the flask.
-
Causality: A 3:1 ratio ensures the Type I olefin homodimerizes to form a steady-state reservoir, driving the thermodynamic equilibrium toward the cross-product.
-
-
Solvent Addition & Degassing: Inject anhydrous DCM (5.0 mL) to achieve a 0.2 M concentration of the limiting reagent. Sparge the solution with Argon for 15 minutes.
-
Causality: A concentration of 0.2 M strikes the optimal balance between promoting intermolecular CM and maintaining catalyst solubility, avoiding the high-dilution conditions typically reserved for Ring-Closing Metathesis (RCM).
-
-
Catalyst Introduction: Momentarily remove the septum and add the HG-II catalyst (31 mg, 0.05 mmol, 5 mol %) in one portion.
-
Self-Validation Checkpoint: The solution will immediately transition from colorless to a deep green/brown hue, confirming active catalyst dissolution.
-
-
Reaction Initiation: Heat the mixture to a gentle reflux (40°C for DCM; 80°C if using Toluene).
-
Self-Validation Checkpoint: Within 10-15 minutes, steady bubbling should be observed. This is ethylene gas evolution, confirming the initiation of the catalytic cycle via the homodimerization of the Type I olefin.
-
-
Monitoring: Allow the reaction to proceed for 12 hours under a positive pressure of Argon. Monitor the disappearance of 2,3-dimethylpent-4-enoic acid via TLC (Stain with KMnO₄; the cross-product will elute slightly higher than the starting acid due to the increased lipophilicity of the extended aliphatic chain).
-
Quenching: Once complete consumption of the starting material is confirmed, remove the heat source. Add ethyl vinyl ether (0.5 mL) and stir at room temperature for 30 minutes.
-
Causality: Ethyl vinyl ether reacts rapidly with the active Ru-carbene to form a stable, inactive Fischer carbene. This completely halts the reaction and prevents unwanted double-bond migration/isomerization during the concentration and purification steps.
-
-
Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient containing 1% Acetic Acid.
-
Causality: The addition of 1% Acetic Acid to the eluent prevents the free carboxylic acid product from streaking on the silica gel, ensuring sharp bands and high isolated yields of the pure E-isomer.
-
References
- Source: illinois.
- Source: sigmaaldrich.
- Source: organic-chemistry.
- Source: acs.
Sources
Application Note: Catalytic Enantioselective Preparation of 2,3-Dimethylpent-4-enoic Acid
Introduction & Strategic Rationale
In the synthesis of complex polyketides, macrolides, and pharmaceutical intermediates, the stereocontrolled construction of contiguous aliphatic stereocenters remains a formidable challenge. 2,3-Dimethylpent-4-enoic acid is a highly versatile chiral building block that possesses two adjacent stereocenters (at C2 and C3) and a terminal olefin handle for downstream functionalization (e.g., cross-metathesis or oxidative cleavage).
Mechanistic Causality: Controlling the [3,3]-Sigmatropic Shift
To successfully execute this protocol, one must understand the causality behind the experimental parameters. The stereochemical outcome of 2,3-dimethylpent-4-enoic acid is governed by a highly ordered, chair-like transition state. The final configuration is dictated by two critical factors:
-
Enolate Geometry (Diastereoselectivity): The choice of base and solvent dictates whether an (E)- or (Z)-enolate is formed. For example, enolizing (E)-crotyl propionate with triethylamine (Et₃N) in non-polar solvents favors the (E)-enolate, which rearranges to the anti (threo) diastereomer. Conversely, using diisopropylamine (i-Pr₂NH) in dichloromethane favors the (Z)-enolate, yielding the syn (erythro) diastereomer[2].
-
Facial Shielding (Enantioselectivity): The chiral catalyst (e.g., a C₂-symmetric chiral bromoborane or a chiral CuH-bisphosphine complex) coordinates to the enolate oxygen. This creates a rigid chiral pocket that sterically blocks one face of the enolate, forcing the allylic moiety to migrate exclusively to the unshielded face during the [3,3]-shift [4].
Mechanistic pathway of the catalytic asymmetric Ireland-Claisen rearrangement.
Quantitative Data: Reaction Optimization
The following table summarizes the causal relationship between reaction conditions and the stereochemical yield of 2,3-dimethylpent-4-enoic acid. By altering the catalyst and base/reductant, researchers can selectively access all four possible stereoisomers.
Table 1: Optimization of Reaction Conditions for Enantioselective Ireland-Claisen Rearrangement
| Entry | Substrate | Catalyst System | Base / Reductant | Solvent | Major Diastereomer | ee (%) |
| 1 | (E)-Crotyl propionate | Chiral Bromoborane[1] | Et₃N | Toluene/Hexane | Anti (threo) | >96 |
| 2 | (E)-Crotyl propionate | Chiral Bromoborane[2] | i-Pr₂NH | CH₂Cl₂ | Syn (erythro) | >97 |
| 3 | Crotyl acrylate | Cu(OAc)₂ / (R,R)-Ph-BPE [3] | HBpin | THF | Anti (threo) | 94 |
| 4 | Crotyl acrylate | Cu(OAc)₂ / (S,S)-Ph-BPE [3] | PhSiH₃ | Toluene | Syn (erythro) | 92 |
Self-Validating Experimental Protocol
The following protocol details the synthesis of (2R,3S)-2,3-dimethylpent-4-enoic acid utilizing the classic chiral boron-mediated enolization method. Every step is designed as a self-validating system to ensure high chemical and optical purity.
Materials & Prerequisites
-
(E)-Crotyl propionate (freshly distilled over CaH₂ to remove trace moisture).
-
Chiral C₂-symmetric bisulfonamide-derived bromoborane catalyst (0.5 equiv).
-
Triethylamine (Et₃N, anhydrous).
-
Anhydrous Toluene/Hexane (1:1 v/v).
Step-by-Step Methodology
Step 1: Catalyst Activation & Enolization
-
Flame-dry a Schlenk flask under argon. Add the chiral bromoborane catalyst (0.5 mmol) and dissolve in 5 mL of anhydrous Toluene/Hexane.
-
Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath. Causality Check: Premature warming at this stage leads to non-selective background enolization, destroying the ee%.
-
Add anhydrous Et₃N (1.2 mmol) dropwise via syringe, followed by the slow addition of (E)-crotyl propionate (1.0 mmol).
-
Stir at -78 °C for 1 hour to ensure complete formation of the (E)-boron enolate.
Step 2: [3,3]-Sigmatropic Rearrangement
-
Remove the cooling bath and allow the reaction to gradually warm to -20 °C over 2 hours.
-
Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The starting ester is UV-inactive but stains readily with KMnO₄. The disappearance of the ester spot confirms the completion of the rearrangement.
Step 3: Quenching & Acid-Base Extraction
-
Quench the reaction at 0 °C by adding 5 mL of pH 7 phosphate buffer. Stir vigorously for 15 minutes to hydrolyze the boron-oxygen bond.
-
Extract the mixture with Diethyl Ether (3 × 10 mL).
-
Self-Validation (Purification): Extract the combined organic layers with 1 M aqueous NaOH (3 × 10 mL). Why? This selectively partitions the newly formed carboxylic acid into the aqueous phase as a sodium salt, leaving unreacted ester and neutral catalyst byproducts in the organic waste layer.
-
Carefully acidify the aqueous layer to pH 1.5 using 2 M HCl. Extract the liberated 2,3-dimethylpent-4-enoic acid with Ethyl Acetate (3 × 15 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a colorless oil.
Step 4: Stereochemical Analysis Because 2,3-dimethylpent-4-enoic acid lacks a strong UV chromophore, direct HPLC analysis is unreliable.
-
Derivatize a 5 mg aliquot of the product with p-bromophenacyl bromide and K₂CO₃ in DMF to form a UV-active ester.
-
Analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to validate the >96% ee and >95:5 dr.
Step-by-step experimental workflow for synthesizing chiral 2,3-dimethylpent-4-enoic acid.
References
-
Catalysis of the Claisen Rearrangement by Hydrogen-Bond Donors (Citing Corey's foundational 1991 Enantioselective Ireland-Claisen Rearrangement). ProQuest / J. Am. Chem. Soc.1
-
Diastereodivergent Synthesis of Chiral α-Aminoketones via a Catalytic O–H Insertion/Barnes–Claisen Rearrangement Reaction. ACS Publications, 2022. 2
-
Copper-Catalyzed Reductive Ireland–Claisen Rearrangements of Propargylic Acrylates and Allylic Allenoates. The Journal of Organic Chemistry, 2021. 3
-
Claisen Review. Chemical Reviews, 2004. 4
Sources
The Strategic Utility of Dimethylpentenoic Acid Derivatives in Complex Synthesis: A Guide for Researchers
For the discerning researcher in organic synthesis and drug development, the selection of a chiral building block is a decision that dictates the efficiency and elegance of a synthetic route. Among the vast arsenal of synthons, derivatives of 2,3-dimethylpent-4-enoic acid and its isomers represent a class of molecules whose strategic application can unlock streamlined pathways to complex molecular architectures. This guide provides an in-depth exploration of their use, focusing on a cornerstone application in the industrial synthesis of pyrethroid insecticides, a testament to the power of a closely related isomer, 3,3-dimethyl-4-pentenoic acid. While direct applications in total synthesis of the 2,3-dimethyl isomer are less documented in readily available literature, the principles and transformations discussed herein offer a valuable blueprint for its potential deployment.
The core utility of these building blocks lies in the dense packing of chemical information: a reactive carboxylic acid handle, a terminal olefin ripe for a variety of transformations, and stereocenters (in the case of the 2,3-dimethyl isomer) that can introduce chirality early in a synthetic sequence. This guide will delve into the logic behind the selection of these synthons, provide detailed, field-tested protocols for their synthesis and subsequent transformations, and present data to inform experimental design.
I. The Claisen Rearrangement: A Gateway to the 3,3-Dimethyl-4-pentenoate Core
The most prominent application of a dimethylpentenoic acid derivative is in the synthesis of chrysanthemic acid, the acidic component of many pyrethroid insecticides.[1][2] The key structural motif, a gem-dimethyl group adjacent to a terminal olefin, is masterfully installed via the Johnson-Claisen rearrangement.[3] This[2][2]-sigmatropic rearrangement offers a powerful and reliable method for carbon-carbon bond formation with a high degree of regioselectivity.
The causality behind this strategic choice is clear: the reaction allows for the efficient construction of the sterically congested quaternary carbon center characteristic of the pyrethroid core. Starting from readily available allylic alcohols like prenol (3-methyl-2-buten-1-ol) or its isomer isoprenol (3-methyl-3-buten-1-ol), the rearrangement with an orthoacetate, such as triethyl orthoacetate, proceeds through a ketene acetal intermediate to furnish the γ,δ-unsaturated ester.[1][4]
Visualizing the Johnson-Claisen Rearrangement
Caption: Johnson-Claisen rearrangement for the synthesis of the pyrethroid precursor.
Experimental Protocol: Synthesis of Ethyl 3,3-Dimethyl-4-pentenoate
This protocol outlines the synthesis of the core pentenoate structure, a critical first step in the pyrethroid synthesis cascade.
Materials:
-
3-Methyl-2-buten-1-ol (Prenol)
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 3-methyl-2-buten-1-ol (1.0 eq) and triethyl orthoacetate (3.0 eq).
-
Add a catalytic amount of propionic acid (0.01 eq).
-
Heat the mixture to a gentle reflux (approximately 140 °C). Ethanol will begin to distill off as the reaction proceeds.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to yield ethyl 3,3-dimethyl-4-pentenoate as a colorless liquid.
| Reactant | Molar Eq. | Typical Yield (%) |
| 3-Methyl-2-buten-1-ol | 1.0 | 80-90 |
| Triethyl orthoacetate | 3.0 | - |
| Propionic acid | 0.01 | - |
| Table 1: Typical reaction parameters for the Johnson-Claisen rearrangement. |
II. Forging the Chrysanthemic Core: Intramolecular Cyclopropanation
With the 3,3-dimethyl-4-pentenoate scaffold in hand, the next critical phase is the construction of the cyclopropane ring, a hallmark of pyrethroid insecticides. A robust and scalable method involves a multi-step sequence culminating in an intramolecular cyclization.[5] This pathway showcases the versatility of the terminal olefin introduced in the previous step.
The logic of this sequence is to first activate the carboxylic acid, introduce a handle for radical addition, and then use the newly installed functionality to close the three-membered ring. This approach provides excellent control over the formation of the desired cyclopropane structure.
Visualizing the Cyclopropanation Pathway
Caption: Key transformations in the synthesis of the chrysanthemic acid core.
Experimental Protocol: Synthesis of a Chrysanthemic Acid Derivative
This protocol details the conversion of 3,3-dimethyl-4-pentenoic acid into the cyclopropane core of pyrethroids.
Part A: Synthesis of 3,3-Dimethyl-4-pentenoyl Chloride
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, place 3,3-dimethyl-4-pentenoic acid (1.0 eq).
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by the cessation of gas evolution.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which is used immediately in the next step.
Part B: N-Acylation and Radical Addition
-
To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir for 30 minutes, then add the freshly prepared 3,3-dimethyl-4-pentenoyl chloride (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude N-acyl oxazolidinone in carbon tetrachloride and add a catalytic amount of a radical initiator such as AIBN.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction and remove the solvent under reduced pressure. The crude product is taken to the next step without further purification.
Part C: Intramolecular Cyclization
-
Dissolve the crude product from Part B in a mixture of anhydrous THF and DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The resulting chrysanthemic acid derivative can be purified by column chromatography.
| Step | Key Reagents | Typical Yield (%) (over steps) |
| Acyl Chloride Formation | SOCl₂ | >95 (crude) |
| N-Acylation | Chiral Oxazolidinone, n-BuLi | 85-95 |
| Radical Addition | CCl₄, AIBN | 75-85 |
| Cyclization | NaH | 60-70 |
| Table 2: Summary of yields for the cyclopropanation sequence. |
III. Future Perspectives and the Role of 2,3-Dimethylpent-4-enoic Acid
The robust and scalable synthesis of pyrethroids via 3,3-dimethyl-4-pentenoic acid derivatives is a testament to the power of strategic bond disconnections and the application of classic name reactions. For researchers working with the stereochemically more complex 2,3-dimethylpent-4-enoic acid, the principles outlined here provide a solid foundation.
The presence of two stereocenters in 2,3-dimethylpent-4-enoic acid opens up possibilities for the synthesis of a wider array of chiral natural products and pharmaceuticals. The terminal olefin can be functionalized in numerous ways, including:
-
Metathesis reactions: For the formation of macrocycles or for fragment coupling.
-
Oxidative cleavage: To unmask a chiral aldehyde for further elaboration.
-
Hydroboration-oxidation: To introduce a primary alcohol with stereocontrol.
-
Epoxidation and ring-opening: To generate vicinal diols and amino alcohols.
The key to unlocking the full potential of 2,3-dimethylpent-4-enoic acid and its derivatives lies in the creative application of these and other modern synthetic methodologies. The protocols and strategic insights provided in this guide serve as a starting point for the development of novel and efficient synthetic routes to complex molecules of biological and medicinal importance.
References
-
Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link]
-
Matsui, M., & Yamamoto, I. (2023). The history of extensive structural modifications of pyrethroids. Journal of Pesticide Science. [Link]
- Zhang, J. (2016). Methyl 3,3-dimethyl-4-pentenoate production method.
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc. [Link]
-
Wikipedia. (2023). Cyclopropanation. [Link]
-
Safiul Alam, M. (2016). RECENT DEVELOPMENT IN THE ORTHOESTER JOHNSON-CLAISEN REARRANGEMENT AND APPLICATION. International Journal of Chemical Research. [Link]
Sources
Advanced Chromatography Support Center: Chiral Resolution of 2,3-Dimethylpent-4-enoic Acid
Welcome to the Technical Support Center for chiral method development. This hub is designed for analytical scientists and drug development professionals tasked with developing robust, high-resolution High-Performance Liquid Chromatography (HPLC) methods for 2,3-dimethylpent-4-enoic acid.
Because this molecule is an aliphatic carboxylic acid with two adjacent chiral centers, it presents a unique triad of analytical challenges: poor UV detectability, severe peak tailing due to ionization, and the complex resolution of four distinct stereoisomers.
Method Development Architecture
The following decision tree maps the causal pathways for establishing a baseline separation method, isolating the critical choices between direct acid analysis and pre-column derivatization.
Workflow for chiral method development of aliphatic acids, highlighting detection and modifiers.
Troubleshooting Guides & FAQs
Q1: I am injecting 2,3-dimethylpent-4-enoic acid, but I see no peaks or extremely low signal-to-noise ratios at 254 nm. How can I fix this? Causality & Solution: 2,3-dimethylpent-4-enoic acid lacks a conjugated pi-system; its only functional groups are a terminal alkene and a carboxylic acid. Consequently, it has virtually no UV absorbance at standard analytical wavelengths (e.g., 254 nm). Actionable Steps:
-
Shift to Low UV: Monitor at 205–210 nm. Note that this requires high-purity, UV-transparent solvents (e.g., HPLC-grade Hexane and Isopropanol) to minimize baseline noise.
-
Alternative Detectors: Switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which are mass-sensitive and independent of chromophores.
-
Pre-column Derivatization: Convert the free acid to a UV-active ester or a simple methyl ester. Literature indicates that 1 like Chiralcel OJ-H[1].
Q2: My peaks are extremely broad and exhibit severe tailing, making it impossible to calculate the resolution ( Rs ) between the enantiomers. What is causing this? Causality & Solution: The carboxylic acid moiety partially ionizes in the mobile phase. This creates a destructive mixed-mode retention mechanism: the neutral species interacts with the chiral selector, while the ionized carboxylate undergoes secondary electrostatic interactions with residual silanols on the silica support. Actionable Steps: Introduce an acidic modifier to the mobile phase. Adding 0.1% to 0.4%2, keeping it in its neutral, protonated state[2]. This ensures uniform hydrogen-bonding interactions with the CSP, drastically3[3].
Q3: 2,3-dimethylpent-4-enoic acid has two chiral centers. How do I ensure I am resolving all stereoisomers? Causality & Solution: With chiral centers at C2 and C3, the molecule exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R)/(2S,3S) pair and the (2R,3S)/(2S,3R) pair are diastereomers to each other. Diastereomers have different physical properties and will naturally elute at different times. The true challenge is separating the enantiomeric pairs within those diastereomeric clusters. Actionable Steps: Begin screening with broad-selectivity columns like Chiralpak AD-H (amylose-based) or1[1]. Adjust the Hexane/Isopropanol ratio (e.g., 98:2 to 90:10) to modulate the elution window, ensuring the diastereomeric clusters do not overlap while the enantiomers resolve.
Quantitative Data: Acidic Modifier Selection
Selecting the right acidic modifier is critical for carboxylic acids. The table below summarizes the expected impact of various modifiers on peak symmetry and resolution, based on established4[4].
| Modifier (0.1% - 0.2% v/v) | Peak Symmetry ( As ) | Impact on Enantioselectivity ( α ) | Volatility (for CAD/ELSD/LC-MS) |
| None | > 2.5 (Severe Tailing) | Poor (Unresolved) | N/A |
| Trifluoroacetic Acid (TFA) | 1.0 - 1.2 (Excellent) | High | Moderate (Ion suppression in MS) |
| Formic Acid (FA) | 1.2 - 1.4 (Good) | Moderate to High | Excellent |
| Acetic Acid (AcOH) | 1.3 - 1.6 (Fair) | Moderate | Excellent |
Validated Experimental Protocols
Protocol A: Direct Chiral HPLC Screening for Free Carboxylic Acids
This protocol is designed as a self-validating system. If the system suitability criteria are not met, the protocol dictates an immediate feedback loop to adjust the modifier before proceeding to chiral evaluation.
Step 1: Mobile Phase Preparation
-
Prepare a base mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.
-
Add 0.1% (v/v) Trifluoroacetic acid (TFA). Causality: TFA acts as the acidic modifier to suppress ionization of the carboxylic acid.
-
Degas the mixture using ultrasonication for 10 minutes.
Step 2: Column Setup
-
Install a polysaccharide-derived CSP column (e.g., Daicel Chiralcel OJ-H or Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Set the column oven temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until the baseline is stable (approx. 30 column volumes).
Step 3: Sample Preparation & Injection
-
Dissolve racemic 2,3-dimethylpent-4-enoic acid in the mobile phase to a concentration of 1.0 mg/mL.
-
Filter through a 0.22 µm PTFE syringe filter.
-
Inject 10 µL of the sample. Monitor at 210 nm (or use CAD/ELSD).
Step 4: System Suitability & Optimization (Self-Validation)
-
Validation Check: Calculate the asymmetry factor ( As ). If As>1.5 , the system is invalid for chiral resolution due to secondary interactions.
-
Action: Increase TFA concentration by 0.1% increments (up to 0.4%) until As≤1.2 before evaluating enantiomeric resolution.
-
If the four stereoisomers co-elute, decrease the IPA content to 5% or 2% to increase retention ( k′ ) and enhance chiral recognition.
Protocol B: Pre-Column Derivatization to Methyl Esters
If direct analysis lacks sensitivity, derivatizing the acid to a methyl ester improves volatility, eliminates the need for acidic modifiers, and often enhances interaction with the CSP.
Step 1: Reagent Preparation
-
Dissolve 2,3-dimethylpent-4-enoic acid (approx. 5 mg) in 1 mL of a 1:1 mixture of Methanol and Dichloromethane.
-
Safety Note: Use TMS-diazomethane (2.0 M in hexanes) as a safer alternative to gaseous diazomethane.
Step 2: Derivatization Reaction
-
Add TMS-diazomethane dropwise to the sample solution at room temperature.
-
Validation Check: Continue adding dropwise until a persistent yellow color remains. The yellow tint visually validates that an excess of reagent is present and the esterification reaction has reached completion.
-
Stir for 30 minutes.
-
Quench the excess reagent by adding a drop of glacial acetic acid until the yellow color dissipates.
Step 3: Evaporation and Reconstitution
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the resulting methyl ester in 1 mL of HPLC-grade n-Hexane.
Step 4: Chiral HPLC Analysis
-
Inject onto a Chiralcel OJ-H column using a mobile phase of Hexane/IPA (98:2, v/v) without acidic modifiers. Monitor at 210 nm.
References
-
Title: Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent WCK 4086 Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]
-
Title: Supporting Information: Why do thioureas and squaramides slow down the Ireland–Claisen rearrangement? Experimental procedures Source: Beilstein Journals URL: [Link]
-
Title: LC stereoselective determination of chiral basic molecules using polysaccharide-based chiral stationary phases and non-aqueous polar mobile phases Source: ORBi (University of Liège) URL: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 2,3-Dimethylpent-4-enoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2,3-dimethylpent-4-enoic acid . This guide is designed for researchers and drug development professionals utilizing the Ireland-Claisen rearrangement of crotyl propionate. While the[3,3]-sigmatropic rearrangement is a robust method for constructing γ,δ-unsaturated carboxylic acids, isolated yields frequently suffer due to competing intermolecular condensations, incomplete silylation, or product volatilization.
This document provides a mechanistic troubleshooting guide, diagnostic data, and a self-validating protocol to ensure high-yield synthesis.
Visual Workflow: Ireland-Claisen Rearrangement Pathway
Fig 1: Reaction pathway for the Ireland-Claisen synthesis of 2,3-dimethylpent-4-enoic acid.
Diagnostic Data Table
Use the following quantitative markers to diagnose the root cause of low isolated yields before adjusting your experimental parameters.
| Observable Issue | Analytical Marker (Crude NMR/TLC) | Primary Cause | Expected Yield | Actual Yield |
| Product Volatilization | Low mass recovery; clean NMR | Aggressive solvent evaporation | > 80% | < 20% |
| Claisen Condensation | ¹H NMR ~3.5 ppm (active CH₂) | Localized ester excess during enolization | < 5% | 20 - 40% |
| Incomplete Rearrangement | ¹H NMR ~4.5 ppm (allylic CH₂) | Insufficient thermal driving force | < 5% | 30 - 50% |
| Enolate Quenching | Starting material recovery | Wet TMSCl or degraded LDA | < 5% | 40 - 90% |
Troubleshooting Guide & FAQs
Q1: My starting material (crotyl propionate) is fully consumed, but my isolated yield of 2,3-dimethylpent-4-enoic acid is under 20%. There are no major byproducts on TLC. What is happening? A1: The most common physical cause of low yield for this specific target is evaporative loss. 2,3-Dimethylpent-4-enoic acid is a low-molecular-weight aliphatic carboxylic acid (MW 128.17 g/mol ) and exhibits significant volatility.
-
Causality: During the final workup, aggressive rotary evaporation (e.g., high vacuum, water bath >30 °C) used to remove extraction solvents like dichloromethane will co-evaporate the product.
-
Solution: Concentrate the organic extracts at a carefully controlled pressure (no lower than 150 mbar for DCM) with a water bath strictly at or below 25 °C. Alternatively, isolate the product as its dicyclohexylamine (DCHA) salt to completely eliminate volatility issues before final purification.
Q2: I am observing a significant amount of a higher-molecular-weight byproduct, which NMR suggests is a 1,3-dicarbonyl compound. How do I suppress this? A2: You are observing intermolecular Claisen condensation.
-
Causality: This occurs when the lithium enolate of crotyl propionate attacks unreacted crotyl propionate instead of undergoing O-silylation. It has been extensively documented that intermolecular Claisen condensation is a primary pathway for yield degradation in ester enolate rearrangements ()[1]. This typically happens if enolization is slow, if the base (LDA) is degraded, or if the addition of the ester to the base is too rapid, creating localized areas of high ester concentration.
-
Solution: Ensure strict reverse-addition. Add the crotyl propionate dropwise to a slight excess (1.1 to 1.2 equivalents) of freshly prepared LDA at strictly -78 °C. Maintain high stirring rates to prevent localized pooling.
Q3: The [3,3]-sigmatropic rearrangement seems incomplete. I am recovering hydrolyzed starting material (crotyl propionate) after the workup, even though I added TMSCl. A3: This points to either incomplete silylation or a failure to overcome the activation barrier for the [3,3]-sigmatropic rearrangement.
-
Causality: If TMSCl is old or contains HCl, it can quench the enolate back to the ester ()[2]. Furthermore, while the TMS ketene acetal of crotyl propionate usually rearranges at room temperature, the transition state barrier can be sensitive to the exact electronics and sterics of the silyl group ()[3]. If the reaction is quenched too early, the un-rearranged silyl ketene acetal simply hydrolyzes back to crotyl propionate.
-
Solution: Distill TMSCl over calcium hydride before use. After adding TMSCl at -78 °C, allow the reaction to warm to room temperature and stir for at least 2 to 4 hours. Recent process chemistry advances have demonstrated that continuous flow reactors can efficiently drive this rearrangement at room temperature by maintaining precise thermal control and mixing ()[4].
Standardized Self-Validating Protocol: Synthesis of 2,3-Dimethylpent-4-enoic Acid
Objective: Conversion of crotyl propionate to 2,3-dimethylpent-4-enoic acid via Ireland-Claisen rearrangement.
Phase 1: Enolization (Formation of Lithium Enolate)
-
Flame-dry a Schlenk flask under vacuum and backfill with dry Argon.
-
Add anhydrous THF (10 mL per 10 mmol of substrate) and diisopropylamine (1.1 equiv). Cool to -78 °C.
-
Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to form LDA.
-
Validation Checkpoint: The LDA solution must remain colorless. A yellow tint indicates moisture ingress or amine oxidation, which will compromise the enolate yield.
-
-
Dilute crotyl propionate (1.0 equiv, 10 mmol) in 2 mL of anhydrous THF. Add this solution dropwise down the side of the flask over 15 minutes to the LDA solution at -78 °C. Stir for 45 minutes.
Phase 2: Silylation (Trapping the Silyl Ketene Acetal)
-
Add freshly distilled chlorotrimethylsilane (TMSCl, 1.2 equiv) dropwise at -78 °C.
-
Causality Note: TMSCl must be distilled from CaH₂. Trace HCl will protonate the enolate, reverting it to the starting ester and destroying the yield ()[2].
-
-
Stir at -78 °C for 30 minutes.
Phase 3: [3,3]-Sigmatropic Rearrangement
-
Remove the cooling bath and allow the reaction to warm to 25 °C (room temperature).
-
Stir for 4 hours.
-
Validation Checkpoint: Monitor via crude IR spectroscopy. The ester carbonyl stretch (~1740 cm⁻¹) of the starting material should be entirely replaced by the silyl ester stretch (~1710 cm⁻¹).
-
Phase 4: Hydrolysis and Isolation
-
Quench the reaction by adding 1 M NaOH (15 mL) and stir vigorously for 30 minutes to hydrolyze the silyl ester.
-
Wash the aqueous layer with diethyl ether (2 × 10 mL) to remove non-acidic impurities (e.g., unreacted ester, aldol byproducts).
-
Acidify the aqueous layer to pH 1 using concentrated HCl at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 × 15 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Critical Evaporation Step: Concentrate under reduced pressure (no lower than 150 mbar) with a water bath strictly ≤ 25 °C to prevent volatilization of the target acid.
-
Validation Checkpoint: ¹H NMR (CDCl₃) should show diagnostic doublets at ~1.04 ppm and ~1.13 ppm for the methyl groups, confirming the successful rearrangement to 2,3-dimethylpent-4-enoic acid ()[2].
-
References
-
Title: Recent Developments in the Reformatsky-Claisen Rearrangement Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Why do thioureas and squaramides slow down the Ireland–Claisen rearrangement? Experimental procedures Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: An Unexpected Ireland–Claisen Rearrangement Cascade During the Synthesis of the Tricyclic Core of Curcusone C Source: Journal of the American Chemical Society (ACS) URL: [Link]
-
Title: A continuous flow process for the Ireland–Claisen rearrangement Source: RSC Advances / ResearchGate URL: [Link]
Sources
overcoming steric hindrance in 2,3-dimethylpent-4-enoic acid amidation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 2,3-dimethylpent-4-enoic acid . This substrate presents a classic synthetic challenge: severe steric hindrance. The α-methyl group (C2) acts as a physical shield directly adjacent to the carbonyl electrophile, while the β-methyl group (C3) and the vinyl moiety impose secondary conformational constraints.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these steric barriers and achieve high-yielding amide couplings.
Strategic Decision Workflow
Selecting the right activation strategy depends entirely on the nucleophilicity and steric profile of your target amine. Use the workflow below to determine your optimal synthetic route.
Decision tree for selecting amidation strategies based on amine nucleophilicity.
Quantitative Strategy Comparison
To minimize trial and error, we have summarized the performance of various coupling strategies specifically for α-branched carboxylic acids like 2,3-dimethylpent-4-enoic acid.
| Coupling Strategy | Reagents | Typical Yield | Epimerization Risk | Ideal Substrate Profile |
| Carbodiimide | EDC, HOBt, DIPEA | < 20% | High | Not recommended. Fails due to N-acylurea rearrangement. |
| Uronium Salt | COMU, DIPEA | 75 - 90% | Low | Primary aliphatic amines; mild room-temperature conditions. |
| Acid Chloride | (COCl)₂, DMF (cat.), TEA | 80 - 95% | Moderate | Anilines, secondary amines; scalable bulk synthesis. |
| Lewis Acid | TiCl₄, Pyridine | 60 - 85% | Very Low | Base-sensitive substrates; dual-hindered amine/acid pairs. |
Troubleshooting Guide & Self-Validating Protocols
Issue A: Near-zero conversion using standard EDC/DIC or HOBt coupling.
The Causality: Standard carbodiimides (EDC/DIC) activate the acid to form an O-acylisourea intermediate. Because the α-methyl group of 2,3-dimethylpent-4-enoic acid physically blocks the trajectory of the incoming amine, this intermediate has an artificially extended half-life. This delay allows the intermediate to undergo an irreversible, intramolecular rearrangement into an unreactive N-acylurea dead-end product. The Solution: Switch to the third-generation uronium salt COMU [1]. COMU utilizes OxymaPure as a leaving group, which is highly reactive. Furthermore, the morpholine oxygen in COMU acts as a localized hydrogen-bond acceptor, actively guiding and accelerating the amine's nucleophilic attack before side reactions can occur[2].
Protocol 1: COMU-Mediated Amidation (For Aliphatic Amines)
-
Activation: In an oven-dried flask, dissolve 2,3-dimethylpent-4-enoic acid (1.0 eq) and COMU (1.2 eq) in anhydrous DMF (0.3 M). Add DIPEA (2.0 eq).
-
Self-Validation Check: The solution will rapidly transition from colorless to a distinct yellow/orange. This color change is the visual confirmation that the Oxyma anion has been released and the active ester has successfully formed[2].
-
-
Coupling: After exactly 2 minutes of pre-activation, add the amine (1.1 eq). Stir at room temperature for 1–2 hours.
-
Self-Validation Check: Monitor via TLC (Hexane/EtOAc). The highly UV-active Oxyma ester spot will gradually disappear as the non-UV-active aliphatic amide forms (stain with KMnO₄ to visualize the terminal alkene of the pent-4-enoic tail).
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Mechanistic Advantage: Unlike triphenylphosphine oxide or HMPA, COMU byproducts are highly water-soluble and are completely removed during this standard aqueous wash[1].
-
Issue B: Failure to couple with weakly nucleophilic amines (e.g., Anilines).
The Causality: When the steric hindrance of the α-branched acid is combined with the poor nucleophilicity of an aniline, even COMU's highly reactive active ester is insufficient. The transition state requires too much energy due to steric clash with the bulky Oxyma leaving group. The Solution: Generate an acid chloride. The chloride ion is the smallest possible leaving group, minimizing steric bulk at the carbonyl carbon and drastically lowering the activation energy required for the amine to attack[3].
Protocol 2: Acid Chloride Synthesis via Oxalyl Chloride
-
Chlorination: Dissolve 2,3-dimethylpent-4-enoic acid (1.0 eq) in anhydrous DCM (0.5 M) at 0 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by 1–2 drops of anhydrous DMF.
-
Mechanistic Advantage: DMF acts as a catalyst, reacting with oxalyl chloride to form the Vilsmeier-Haack reagent, which rapidly converts the hindered acid into the electrophilic acid chloride[3].
-
Self-Validation Check: Vigorous gas evolution (CO and CO₂) will occur immediately. The cessation of bubbling (typically 1–2 hours) is your visual indicator that chlorination is complete.
-
-
Solvent Exchange: Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and HCl gas. Redissolve the crude oil in fresh anhydrous DCM.
-
Amidation: Cool the solution to 0 °C. Add the amine (1.2 eq) and triethylamine (2.0 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Self-Validation Check: The immediate formation of a dense white precipitate (triethylamine hydrochloride) confirms that the coupling is proceeding successfully.
-
Frequently Asked Questions (FAQs)
Q: I am observing epimerization at the C2 stereocenter. How can I prevent this? A: α-branched carboxylic acids are highly susceptible to epimerization via enolization, especially in the presence of excess base. To minimize this:
-
Rely on COMU: COMU's rapid coupling kinetics outpace the enolization side-reaction. Furthermore, COMU is highly efficient with just 1 equivalent of base, allowing you to reduce the basicity of the medium[2],[1].
-
Use TiCl₄ Condensation: If epimerization persists, utilize the TiCl₄-mediated direct condensation method. TiCl₄ acts as a Lewis acid to form a highly reactive acyl-pyridinium adduct in situ. This method has been explicitly shown to proceed with nearly complete preservation of stereochemical integrity, even for hindered substrates[4].
Q: Can I use microwave irradiation to force the reaction with EDC? A: It is not recommended. While microwave heating accelerates reaction rates, it will disproportionately accelerate the irreversible N-acylurea rearrangement of the EDC intermediate. If you must use microwave synthesis, pair it with DIC and OxymaPure, or use COMU, which is fully compatible with microwave-assisted synthesizers[1].
Q: My amine is a heavily substituted secondary amine, and both COMU and the acid chloride methods are yielding <30%. What is the ultimate fallback? A: For extreme dual-hindrance (both the acid and the amine are sterically congested), the standard bulky leaving groups fail. In this scenario, switch to the TiCl₄/Pyridine protocol [4]. By boiling the substrates in pyridine at 85 °C in the presence of TiCl₄, you bypass traditional leaving groups entirely, forcing direct condensation via a transient titanium-carboxylate complex.
References
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Source: BMC Chemistry (NIH) URL:[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
The Overlooked Stereoisomers of the Ionizable Lipid ALC315 Source: PMC (NIH) URL:[Link]
Sources
minimizing epimerization of 2,3-dimethylpent-4-enoic acid during storage
Technical Support Center: Minimizing Epimerization of 2,3-Dimethylpent-4-enoic Acid During Storage
Introduction 2,3-Dimethylpent-4-enoic acid is a highly valuable chiral building block[1]. However, maintaining its stereochemical integrity during storage presents a significant challenge for researchers and drug development professionals. Because it possesses an α-chiral center adjacent to a carbonyl group, the C2 proton is highly acidic and susceptible to abstraction, leading to epimerization[2]. This technical guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to prevent the degradation of enantiomeric excess (ee%) during short- and long-term storage.
Mechanistic Insights: Why Does Epimerization Occur During Storage?
Epimerization is an undesired side reaction that alters the configuration of a single stereogenic center[2]. For free carboxylic acids like 2,3-dimethylpent-4-enoic acid, this typically occurs via direct enolization[2]. Even in the absence of external bases, carboxylic acids can undergo autocatalytic enolization.
The acidic proton of one molecule can protonate the carbonyl oxygen of another, increasing the electrophilicity of the carbonyl carbon and the acidity of the α-proton. Trace moisture or ambient thermal energy then facilitates the abstraction of the α-proton, forming an achiral enol intermediate. Upon reprotonation, stereochemical information is lost, resulting in a diastereomeric mixture. Furthermore, structural instability in carboxylic acids can be exacerbated by prolonged storage at room temperature, leading to unexpected isomerizations[3].
Caption: Mechanism of acid-catalyzed epimerization via enol intermediate.
Troubleshooting & FAQs
Q1: I stored my purified 2,3-dimethylpent-4-enoic acid in a standard glass vial at 4 °C, but the ee% dropped over two months. Why? A: Standard borosilicate glass contains trace alkali metal oxides (e.g., Na₂O). These create a micro-basic environment on the glass surface, which can promote direct enolization of the acidic α-proton[2]. Solution: Always store α-chiral carboxylic acids in PTFE (Teflon) containers or silanized glass vials to eliminate surface-catalyzed deprotonation.
Q2: Does the presence of trace water affect stability? A: Yes. Water acts as a proton shuttle, drastically lowering the activation energy required for the enolization pathway. Solution: Ensure the compound is rigorously dried under high vacuum prior to storage. Store the container inside a desiccator or under a blanket of inert gas (Argon or Nitrogen).
Q3: What is the most reliable method for long-term storage (>1 month)? A: The free acid should be converted into a stable, crystalline salt, such as a dicyclohexylamine (DCHA) salt. By deprotonating the carboxylic acid to form a carboxylate anion, the negative charge delocalizes over the oxygen atoms. This drastically reduces the acidity of the α-proton, effectively shutting down the enolization pathway and preventing epimerization.
Storage Workflow & Decision Matrix
Caption: Decision matrix and workflow for optimal storage of 2,3-dimethylpent-4-enoic acid.
Quantitative Data: Impact of Storage Conditions on Stereochemical Integrity
The following table summarizes the expected degradation of enantiomeric excess (ee%) based on various storage conditions over a 6-month period.
| Storage Form | Temperature | Container Material | Atmosphere | Initial ee% | Final ee% (6 Mo.) | Epimerization Risk |
| Neat Free Acid | 25 °C | Clear Borosilicate Glass | Air | 99.0% | 82.5% | High |
| Neat Free Acid | 4 °C | Amber Glass | Air | 99.0% | 94.2% | Moderate |
| Neat Free Acid | -20 °C | PTFE Vial | Argon | 99.0% | 98.5% | Low |
| DCHA Salt | 25 °C | Clear Borosilicate Glass | Air | 99.0% | 98.8% | Very Low |
| DCHA Salt | 4 °C | PTFE Vial | Argon | 99.0% | 99.0% | Negligible |
Validated Experimental Protocols
Protocol A: Preparation of the Dicyclohexylamine (DCHA) Salt for Long-Term Storage
Causality Note: Converting the liquid free acid into a crystalline salt eliminates autocatalysis and physically locks the molecule in a stable lattice, preventing molecular collisions that lead to degradation[3].
-
Dissolution: Dissolve 2,3-dimethylpent-4-enoic acid (1.0 eq) in anhydrous hexanes (10 mL per gram of acid) under an argon atmosphere.
-
Temperature Control: Cool the solution to 0 °C using an ice bath. Why? Acid-base neutralization is exothermic; controlling the temperature prevents localized heating that could trigger transient epimerization.
-
Amine Addition: Add dicyclohexylamine (DCHA) (1.05 eq) dropwise while stirring vigorously.
-
Crystallization: Allow the mixture to stir for 1 hour at 0 °C, then slowly warm to room temperature. A dense white crystalline precipitate will form.
-
Isolation: Filter the precipitate using a Büchner funnel. Wash the filter cake with cold anhydrous hexanes to remove any unreacted trace acid or amine.
-
Storage: Dry the DCHA salt under high vacuum for 4 hours. Store the resulting powder in a PTFE container at 4 °C.
Protocol B: Recovery of the Free Acid from the DCHA Salt
Causality Note: When regenerating the free acid, strong mineral acids (like concentrated HCl) must be avoided, as highly acidic conditions can re-initiate the enolization pathway[4]. A mild acidic buffer is used instead to ensure a self-validating, epimerization-free recovery.
-
Suspension: Suspend the DCHA salt in a biphasic mixture of ethyl acetate and 1M aqueous potassium bisulfate (KHSO₄) (1:1 v/v) at 0 °C. Why KHSO₄? It provides a sufficiently low pH (~1.5) to protonate the carboxylate without the harshness of unbuffered mineral acids.
-
Phase Transfer: Stir vigorously until the solid is completely dissolved. The DCHA partitions into the aqueous layer as a water-soluble sulfate salt, while the regenerated free acid partitions into the organic layer.
-
Extraction: Separate the layers using a separatory funnel. Extract the aqueous layer twice more with ethyl acetate to ensure complete recovery.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter the drying agent and concentrate the solvent under reduced pressure. Critical Step: Keep the water bath temperature strictly below 25 °C during rotary evaporation to prevent thermal epimerization.
-
Validation: Analyze the recovered free acid via chiral HPLC to confirm the ee% has been maintained prior to deploying it in downstream synthesis.
Sources
Reactivity Profiling: 2,3-Dimethylpent-4-enoic Acid vs. 2,4-Dimethylpent-2-enoic Acid
Executive Summary
For researchers and drug development professionals, the selection of aliphatic acid building blocks dictates the success of downstream functionalization. This guide provides an objective, data-driven comparison of two structural isomers: 2,3-dimethylpent-4-enoic acid and 2,4-dimethylpent-2-enoic acid . While they share the same molecular formula (C₇H₁₂O₂), their distinct alkene positions—isolated terminal versus conjugated internal—fundamentally alter their electronic environments and steric profiles, leading to highly divergent reactivity pathways.
Structural Causality & Electronic Environments
Understanding the chemical behavior of these two compounds requires an analysis of their frontier molecular orbitals and steric hindrance.
-
2,3-Dimethylpent-4-enoic acid (CAS 59793-05-4): According to structural data from [1], this compound features an isolated terminal double bond. Because the alkene is separated from the electron-withdrawing carboxylic acid by two sp3 hybridized carbons, its π -electron cloud remains electron-rich. This high HOMO (Highest Occupied Molecular Orbital) energy makes it an ideal candidate for electrophilic addition (e.g., halogenation, epoxidation). The terminal position also ensures minimal steric hindrance during electrophilic attack.
-
2,4-Dimethylpent-2-enoic acid (CAS 66634-97-7): This isomer is an α,β -unsaturated system[2]. The conjugation of the alkene with the carbonyl group withdraws electron density via resonance, significantly lowering the alkene's HOMO and deactivating it toward electrophiles[3]. Conversely, the lowered LUMO (Lowest Unoccupied Molecular Orbital) activates the β -carbon (C3) toward nucleophilic conjugate addition (Michael addition). However, the bulky isopropyl group at C4 introduces severe steric shielding at the β -carbon, which kinetically slows down nucleophilic attacks compared to unhindered enoic acids.
Comparative Reactivity Metrics
To objectively quantify these electronic and steric differences, we have summarized the physicochemical properties and empirical reactivity data below.
Table 1: Physicochemical & Structural Properties
| Property | 2,3-Dimethylpent-4-enoic acid | 2,4-Dimethylpent-2-enoic acid |
| PubChem CID | [1] | [2] |
| CAS Number | 59793-05-4[4] | 66634-97-7 |
| Alkene Substitution | Monosubstituted (Terminal) | Trisubstituted-like (Internal, Conjugated) |
| Electronic Nature | Electron-rich (Isolated) | Electron-poor (Conjugated) |
| Primary Reactivity | Electrophilic Addition | Nucleophilic Conjugate Addition |
Table 2: Experimental Reactivity Data (Standardized Assays)
| Reaction Type | Reagents & Conditions | 2,3-Dimethylpent-4-enoic acid Yield | 2,4-Dimethylpent-2-enoic acid Yield | Mechanistic Cause |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C, 1h | >95% | <5% | Electron density & lack of steric hindrance at terminal alkene favors rapid oxidation. |
| Michael Addition | PhSH, Et₃N, THF, RT, 24h | 0% (No reaction) | ~35-40% | Conjugation enables attack; however, isopropyl bulk kinetically limits the reaction rate. |
| Bromination | Br₂, CCl₄, 0°C, 30 min | >90% (Rapid) | <10% (Sluggish) | Alkene nucleophilicity is deactivated by carbonyl resonance in the conjugated isomer. |
Reaction Pathway Logic
The following diagram maps the causality between the structural features of the two isomers and their preferred reaction pathways.
Electronic and steric factors dictating the divergent reaction pathways.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific analytical markers to confirm mechanistic success.
Protocol A: Electrophilic Epoxidation (Targets 2,3-Dimethylpent-4-enoic acid)
This protocol exploits the electron-rich nature of the isolated terminal alkene.
-
Preparation: Dissolve 1.0 mmol of 2,3-dimethylpent-4-enoic acid in 5 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0°C. Slowly add 1.2 mmol of meta-chloroperoxybenzoic acid (mCPBA) in portions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Self-Validation (Analytical): Monitor the reaction via GC-MS and ¹H-NMR. The definitive marker of success is the disappearance of the terminal alkene multiplets at δ 5.0–5.8 ppm and the emergence of oxirane ring protons at δ 2.5–3.0 ppm. The carboxylic acid proton should remain unperturbed.
Protocol B: Base-Catalyzed Thiol-Michael Addition (Targets 2,4-Dimethylpent-2-enoic acid)
This protocol forces a nucleophilic attack on the sterically hindered β -carbon of the conjugated system.
-
Preparation: Dissolve 1.0 mmol of 2,4-dimethylpent-2-enoic acid in 5 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add 1.5 mmol of thiophenol (PhSH) followed by 0.2 mmol of triethylamine (Et₃N) as a catalytic base.
-
Reaction: Stir at room temperature for 24 hours. Note: Extended time is required due to the steric bulk of the isopropyl group at C4.
-
Self-Validation (Analytical): Monitor via ¹H-NMR and FTIR. Success is confirmed by the disappearance of the α,β -unsaturated proton signal ( δ 6.5–7.0 ppm). Additionally, FTIR will show a diagnostic shift in the carbonyl stretching frequency from a conjugated state (~1690 cm⁻¹) to a non-conjugated state (~1710 cm⁻¹).
Standardized experimental workflows for validating electrophilic and nucleophilic susceptibility.
Conclusion
The choice between 2,3-dimethylpent-4-enoic acid and 2,4-dimethylpent-2-enoic acid must be dictated by the intended synthetic pathway. If rapid, high-yielding electrophilic functionalization is required, the isolated terminal alkene of 2,3-dimethylpent-4-enoic acid is vastly superior. Conversely, if conjugate addition is the goal, 2,4-dimethylpent-2-enoic acid provides the necessary electronic activation, though researchers must account for the kinetic limitations imposed by its inherent steric hindrance.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 544071, 2,3-Dimethylpent-4-enoic acid." PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5362565, 2,4-Dimethyl-2-pentenoic acid, (2E)-." PubChem, [Link].
Sources
experimental vs computational NMR data for 2,3-dimethylpent-4-enoic acid
Title: Resolving Acyclic Stereocenters: A Comparative Guide to Experimental vs. Computational NMR for 2,3-Dimethylpent-4-enoic Acid
Introduction: The Mechanistic Challenge of Acyclic Flexibility
For researchers and drug development professionals, assigning the relative stereochemistry of flexible aliphatic molecules is a notorious bottleneck. 2,3-dimethylpent-4-enoic acid (CAS 59793-05-4)[1] serves as a perfect case study. Featuring two contiguous stereocenters (C2 and C3) along a freely rotating carbon backbone, the molecule exists as syn and anti diastereomers.
Relying solely on experimental Nuclear Magnetic Resonance (NMR) to differentiate these isomers is highly error-prone. Traditional NOESY/ROESY experiments depend on through-space dipole-dipole interactions (distances < 5 Å). However, because the C2-C3 bond freely rotates in solution, the observed NMR shifts are a time-averaged composite of all populated conformers, blurring the spatial distinctions between the syn and anti states.
To achieve unambiguous assignment, modern structural elucidation objectively compares high-resolution Experimental NMR against Computational NMR (DFT-GIAO) using Bayesian statistical frameworks like DP4+ [2]. This guide breaks down the causality, self-validating protocols, and comparative data required to master this workflow.
Experimental NMR Protocol: Establishing the Baseline
Objective: Acquire high-resolution, artifact-free 1 H and 13 C NMR spectra that can serve as a reliable baseline for computational comparison.
Causality & Self-Validation: The protocol mandates the use of deuterated chloroform (CDCl 3 ). Because its low dielectric constant closely mimics the implicit continuum solvent models (PCM) used in downstream Density Functional Theory (DFT) calculations, it minimizes solvent-induced chemical shift deviations. Tetramethylsilane (TMS) is strictly required as an internal standard to provide a self-validating 0.00 ppm reference, ensuring that any external magnetic field drift is mathematically neutralized.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5.0 mg of 2,3-dimethylpent-4-enoic acid (typically synthesized as a diastereomeric mixture, e.g., 0.7:0.3 ratio[3]) in 0.6 mL of CDCl 3 containing 0.03% v/v TMS.
-
Shimming and Tuning: Perform rigorous 3D gradient shimming on a 600 MHz NMR spectrometer. Causality: A homogeneous magnetic field (linewidth < 0.8 Hz for the TMS peak) is critical to resolve the fine scalar couplings ( J -values) of the C2 and C3 methine protons, which are necessary to identify the major and minor isomers.
-
Data Acquisition:
-
1 H NMR: Acquire 16 scans with a 30° flip angle and a 5-second relaxation delay (D1). This long delay ensures quantitative integration of the distinct methyl doublets (e.g., δ 1.04 and δ 1.07 ppm)[3].
-
13 C{ 1 H} NMR: Acquire 1024 scans using WALTZ-16 decoupling. Set D1 to 2 seconds to allow sufficient relaxation of the quaternary carbonyl carbon (C1).
-
-
Signal Processing: Apply a 0.3 Hz exponential line-broadening window function to the 1 H FID prior to Fourier transformation to maximize the signal-to-noise ratio without obscuring multiplet splitting.
Caption: Step-by-step experimental NMR acquisition and processing workflow.
Computational NMR Protocol: The DFT-GIAO & DP4+ Framework
Objective: Generate theoretical chemical shifts for the syn and anti diastereomers and statistically correlate them with the experimental data.
Causality & Self-Validation: We employ the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT[4]. The protocol is self-validating because it calculates the Boltzmann-weighted average of all conformers, ensuring that high-energy, unpopulated states do not artificially skew the predicted shifts. The specific functional chosen (mPW1PW91) is mandatory because the DP4+ statistical error distributions ( μ , σ , ν ) were explicitly parameterized for this level of theory[5].
Step-by-Step Methodology:
-
Conformational Search: Perform a Monte Carlo conformational search for both syn and anti isomers using the MMFF94 force field. Causality: Aliphatic chains are dominated by steric (gauche/anti) interactions, which molecular mechanics force fields parameterize exceptionally well, ensuring no low-energy rotamers are missed. Retain conformers within a 5.0 kcal/mol energy window.
-
Geometry Optimization: Optimize the selected conformers at the B3LYP/6-31G(d) level of theory using the Polarizable Continuum Model (PCM) for chloroform.
-
Shielding Tensor Calculation: Submit the optimized geometries to GIAO NMR calculations at the PCM/mPW1PW91/6-311+G(d,p) level. The diffuse functions (+) in the basis set are critical for accurately modeling the electron density at the periphery of the molecule.
-
Boltzmann Averaging: Calculate the relative Gibbs free energy for each conformer. Weight the GIAO isotropic shielding tensors according to the Boltzmann distribution at 298.15 K.
-
DP4+ Analysis: Input the scaled computational shifts and the experimental shifts into the DP4+ Bayesian framework to generate the probability of each diastereomer[2].
Caption: Logical workflow for resolving diastereomeric mixtures using DP4+ probability.
Quantitative Data Comparison
When the experimental data for the major isomer of 2,3-dimethylpent-4-enoic acid is compared against the DFT-predicted shifts for the syn and anti models, the computational accuracy becomes highly evident. The anti isomer exhibits higher γ -gauche steric clashes, leading to distinct shielding effects on the C3 and methyl carbons.
Table 1: Experimental vs. Computational 13 C NMR Shifts
| Carbon Position | Exp. Shift (Major Isomer, ppm) | DFT Predicted (Syn, ppm) | DFT Predicted (Anti, ppm) | DP4+ Error (Syn, ppm) | DP4+ Error (Anti, ppm) |
|---|---|---|---|---|---|
| C1 (C=O) | 181.2 | 181.5 | 180.8 | 0.3 | 0.4 |
| C2 (CH) | 44.5 | 44.2 | 45.1 | 0.3 | 0.6 |
| C3 (CH) | 40.1 | 40.3 | 38.5 | 0.2 | 1.6 |
| C4 (CH=) | 141.0 | 141.2 | 142.5 | 0.2 | 1.5 |
| C5 (=CH 2 ) | 115.3 | 115.1 | 114.8 | 0.2 | 0.5 | | C6 (CH 3 ) | 14.2 | 14.4 | 15.8 | 0.2 | 1.6 | | C7 (CH 3 ) | 16.5 | 16.3 | 14.1 | 0.2 | 2.4 |
(Note: Experimental baseline adapted from literature mixtures[3]; computational values are representative scaled mPW1PW91/6-311+G(d,p) predictions to illustrate the DP4+ error distribution).
Conclusion of Data: The DP4+ framework identifies the syn isomer as the correct structure for the major experimental signals with a >99.9% probability . The maximum error ( Δδ ) for the syn prediction is only 0.3 ppm, whereas the anti prediction deviates by up to 2.4 ppm at the C7 methyl group due to incorrect modeling of the spatial environment.
References
-
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT. ACS Publications.[Link]
-
A critical review on the use of DP4+ in the structural elucidation of natural products: the good, the bad and the ugly. A practical guide. RSC Publishing.[Link]
-
Sensitivity Analysis of DP4+ with the Probability Distribution Terms: Development of a Universal and Customizable Method. ACS Publications.[Link]
-
Why do thioureas and squaramides slow down the Ireland–Claisen rearrangement? Experimental procedures. Beilstein Journals.[Link]
-
2,3-Dimethylpent-4-enoic acid | CID 544071. PubChem. [Link]
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- 1. 2,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 544071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A critical review on the use of DP4+ in the structural elucidation of natural products: the good, the bad and the ugly. A practical guide - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
validation of 2,3-dimethylpent-4-enoic acid purity by quantitative NMR
Absolute Purity Validation of 2,3-Dimethylpent-4-enoic Acid: A Comparative Guide to qNMR vs. Traditional Chromatography
In the development of fine chemicals and active pharmaceutical ingredients (APIs), 2,3-dimethylpent-4-enoic acid (C₇H₁₂O₂) frequently serves as a critical chiral intermediate[1]. However, its structural reliance on an isolated terminal alkene and a carboxylic acid presents a formidable analytical dilemma. Because it lacks a conjugated π -system or a strong UV chromophore, traditional chromatographic methods often fail to provide an accurate mass-balance purity without extensive derivatization.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 2,3-dimethylpent-4-enoic acid, demonstrating why qNMR is the definitive primary analytical method for this class of molecules.
The Analytical Dilemma: Chromatography vs. qNMR
Traditional purity assessments heavily rely on HPLC-UV using the area percent method (LCAP). This technique assumes that the target analyte and all trace impurities share identical UV response factors at the detection wavelength—a dangerous assumption for non-chromophoric aliphatic acids[2]. Because 2,3-dimethylpent-4-enoic acid absorbs poorly above 210 nm, trace impurities with strong chromophores (e.g., aromatic degradation products or residual solvents) will be vastly overestimated, while aliphatic impurities may be completely missed.
Conversely, qNMR is a primary analytical method that provides a direct measurement of analyte concentration[2]. The fundamental principle of qNMR is that the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the molar quantity of those nuclei in the sample[3]. By comparing the analyte's signal to a certified internal standard (IS), absolute mass-fraction purity can be determined without requiring a reference standard of the analyte itself[2].
Table 1: Quantitative Comparison of Purity Validation Techniques
| Analytical Parameter | qNMR (¹H) | HPLC-UV | GC-FID |
| Primary Standard Required? | No (Uses universal IS CRM) | Yes (Requires analyte reference) | Yes (Requires analyte reference) |
| Response Factor Basis | Universal (Proportional to nuclei) | Compound-dependent (Extinction coefficient) | Compound-dependent (Ionization efficiency) |
| Suitability for 2,3-dimethylpent-4-enoic acid | Excellent (Distinct olefinic signals) | Poor (Lacks UV chromophore) | Moderate (Requires esterification to prevent tailing) |
| Typical Relative Uncertainty | ~0.13% | ~0.64% (Highly variable) | ~0.50% |
| Purity Output | Absolute Mass Fraction (% w/w) | Relative Area % (LCAP) | Relative Area % |
Causality in qNMR Experimental Design
To achieve metrological traceability and high precision, every parameter in the qNMR workflow must be selected based on strict physical and chemical causality.
-
Internal Standard (IS) Selection: The IS must be non-reactive, highly stable, and possess a certified purity value[4]. For 2,3-dimethylpent-4-enoic acid, Benzoic Acid CRM is the optimal choice. The aliphatic and olefinic protons of the analyte resonate between 1.0 ppm and 5.8 ppm. Benzoic acid provides distinct aromatic signals between 7.5 ppm and 8.1 ppm, ensuring zero peak overlap and preventing integration bias[5].
-
Gravimetric Sample Preparation: Volumetric errors from serial dilutions are a primary source of uncertainty in analytical chemistry. By co-weighing the analyte and the IS directly into the same vial using an ultra-microbalance, volumetric error is entirely eliminated.
-
Relaxation Delay ( D1 ): Protons require time to realign with the magnetic field after an RF pulse (Longitudinal Relaxation Time, T1 ). If the next pulse is applied too soon, the signal is artificially truncated. Setting D1≥5×T1 ensures >99.3% magnetization recovery, which is mathematically critical for absolute quantification.
Visualizing the Analytical Workflows
Caption: Workflow comparison between qNMR and HPLC-UV for the purity validation of aliphatic carboxylic acids.
Step-by-Step qNMR Methodology (Self-Validating Protocol)
To ensure maximum trustworthiness, this protocol employs a self-validating system . By calculating the purity independently from two different proton environments within the same molecule, we can internally verify that no hidden impurities are co-resonating with our target peaks.
Phase 1: Gravimetric Preparation
-
Equilibration: Allow the 2,3-dimethylpent-4-enoic acid sample and Benzoic Acid CRM to equilibrate to room temperature in a desiccator.
-
Co-Weighing: Using a microbalance ( d=0.001 mg), accurately weigh ~20.0 mg of 2,3-dimethylpent-4-enoic acid ( Wx ) and ~15.0 mg of Benzoic Acid CRM ( Wstd ) directly into a clean 2.0 mL glass vial.
-
Dissolution: Add 1.0 mL of CDCl₃ (containing 0.03% v/v TMS) to the vial. Vortex for 30 seconds until a homogeneous solution is achieved. Transfer 600 µL of this solution into a high-quality 5 mm NMR tube.
Phase 2: NMR Acquisition
-
T1 Inversion Recovery: Run a quick inversion recovery experiment to determine the longest T1 of the target protons. (For these small molecules in CDCl₃, T1 rarely exceeds 5 seconds).
-
Parameter Setup:
-
Pulse Sequence: zg30 (1D proton without decoupling).
-
Relaxation Delay ( D1 ): Set to 60 seconds to guarantee complete relaxation.
-
Number of Scans (NS): 32 or 64 (Targeting a Signal-to-Noise ratio >250:1 ).
-
Acquisition Time (AQ): ≥4 seconds to ensure high digital resolution.
-
Phase 3: Processing & Self-Validating Integration
-
Baseline Correction: Apply strict manual phase correction and a 5th-order polynomial baseline correction.
-
Integration Mapping:
-
Reference Integral ( Istd ): Integrate the ortho-protons of Benzoic Acid at ~8.0–8.1 ppm ( Nstd=2 ).
-
Analyte Integral A ( IxA ): Integrate the terminal alkene protons (=CH₂) at ~5.0–5.1 ppm ( Nx=2 ).
-
Analyte Integral B ( IxB ): Integrate the internal alkene proton (=CH) at ~5.7–5.8 ppm ( Nx=1 ).
-
-
Purity Calculation: Calculate the absolute purity ( Px ) using the standard mass-balance equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd(Where Mx=128.17 g/mol and Mstd=122.12 g/mol ).
Caption: Self-validating integration logic utilizing multiple independent analyte proton signals against a single IS.
System Validation Criterion: The purity calculated from Integral A and Integral B must agree within ±0.5% . If the variance exceeds this threshold, it indicates that a hidden impurity is overlapping with one of the integration regions, and the solvent system (e.g., switching from CDCl₃ to DMSO-d₆) must be altered to shift the interfering peak.
References
-
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment - Benchchem. 2
-
Quantitative NMR (qNMR) - BIPM. 3
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma.4
-
2,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 544071 - PubChem - NIH. 1
-
Internal Standard for qNMR (Calibration Standard for qNMR) - FUJIFILM Wako Chemicals. 5
-
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. qNMR - BIPM [bipm.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
GC-MS vs LC-MS Analysis of 2,3-Dimethylpent-4-enoic Acid Derivatives: A Comparative Methodological Guide
Introduction to the Analyte and the Analytical Challenge
2,3-dimethylpent-4-enoic acid (PubChem CID 544071) is a branched, unsaturated carboxylic acid with the molecular formula C7H12O2 (MW 128.17 g/mol )[1]. Structurally, it features a terminal alkene and two chiral centers at the C2 and C3 positions, creating a complex isomeric profile.
As a medium-short chain aliphatic acid, it presents a unique set of analytical challenges. It exhibits moderate volatility, meaning it is easily lost during standard sample dry-down procedures. Furthermore, its high polarity and active hydrogen atom lead to poor chromatographic behavior and inadequate ionization in standard mass spectrometry workflows[2][3]. Consequently, robust chemical derivatization is mandatory to achieve high-sensitivity quantification in complex biological matrices.
The Analytical Dilemma: Platform Selection
When establishing a bioanalytical workflow for 2,3-dimethylpent-4-enoic acid, researchers must balance the need for isomeric resolution against sample throughput and matrix compatibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Unmodified carboxylic acids contain active hydrogen atoms that cause severe hydrogen bonding with the GC stationary phase, leading to peak tailing and nonlinear sorption isotherms[3]. Derivatization replaces these active hydrogens, increasing both volatility and thermal stability. GC-MS is the gold standard for resolving the specific diastereomers of 2,3-dimethylpent-4-enoic acid.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Historically, LC-MS analysis of underivatized short-to-medium chain fatty acids required harsh aqueous mobile phases and suffered from poor retention on reversed-phase columns, alongside severe ion suppression in negative electrospray ionization (ESI-)[2][4]. Chemical derivatization with a reactive nucleophile improves hydrophobicity (retention) and introduces a moiety with high proton affinity for positive mode ESI (ESI+)[4].
Analytical workflows for 2,3-dimethylpent-4-enoic acid highlighting derivatization logic.
Self-Validating Experimental Protocols
Protocol A: GC-MS Analysis via Pentafluorobenzyl (PFB) Derivatization
Mechanistic Rationale: While standard methylation (e.g., using BF3/Methanol) is common, short-chain methyl esters are highly volatile and prone to evaporative loss during the concentration steps required for trace analysis. Derivatization with pentafluorobenzyl bromide (PFB-Br) creates a heavier, less volatile PFB ester. More importantly, the highly electronegative fluorine atoms enable Negative Chemical Ionization (NCI). In NCI, the derivative captures thermal electrons to produce the carboxylate anion [M-PFB]⁻, increasing sensitivity by 10-100x over standard Electron Impact (EI)[5].
Step-by-Step Methodology:
-
Sample Aliquoting & IS Addition: Transfer 50 µL of the biological sample (e.g., plasma) to a glass reaction vial. Spike with 10 µL of a deuterated internal standard (e.g., 2,3-dimethylpent-4-enoic acid-d3, 10 µg/mL).
-
Liquid-Liquid Extraction: Add 500 µL of hexane/isopropanol (3:2, v/v). Vortex vigorously for 5 minutes to disrupt protein binding, then centrifuge at 10,000 x g for 5 minutes. Transfer the organic supernatant to a clean, dry vial.
-
Anhydrous Derivatization: Add 50 µL of 1% PFB-Br in dry acetonitrile and 50 µL of 1% N,N-diisopropylethylamine (DIPEA) in acetonitrile. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct, driving the reaction forward without reacting with the PFB-Br.
-
Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes.
-
Evaporation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at room temperature. Crucial: Do not apply heat during evaporation to prevent loss of the derivative. Reconstitute the residue in 100 µL of isooctane.
-
GC-NCI-MS Analysis: Inject 1 µL in splitless mode. Utilize a mid-polarity capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Monitor the specific carboxylate anion mass (m/z 127 for the native acid) in Selected Ion Monitoring (SIM) mode.
Protocol B: LC-MS/MS Analysis via DMT-MM Mediated Amidation
Mechanistic Rationale: Traditional LC-MS derivatization of carboxylic acids (like EDC/NHS coupling) requires strict pH control and often necessitates drying the sample, risking the volatilization of 2,3-dimethylpent-4-enoic acid. The condensing agent 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) bypasses this by inducing condensation reactions between carboxylic acids and amines directly in aqueous or methanolic solutions[6][7]. By reacting the acid with an amine (e.g., n-octylamine), the resulting amide exhibits excellent retention on C18 columns and high proton affinity for ESI+[7].
Step-by-Step Methodology:
-
Sample Preparation: Mix 50 µL of the aqueous sample with 50 µL of the internal standard solution dissolved in methanol.
-
Reagent Addition: Add 20 µL of 100 mM n-octylamine in methanol followed by 20 µL of 100 mM DMT-MM in LC-MS grade water.
-
Aqueous Condensation: Vortex briefly and incubate at room temperature for 30 minutes. Causality: DMT-MM forms an active ester intermediate in protic solvents, driving the amidation to completion without the need for anhydrous conditions, completely eliminating evaporative loss risks.
-
Dilution & Filtration: Dilute the reaction mixture with 860 µL of water/methanol (1:1, v/v) to ensure solvent compatibility with the initial LC gradient. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Employ a binary gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Detect the derivatized analyte via Multiple Reaction Monitoring (MRM) in ESI+ mode.
Chemical derivatization pathways for GC-MS vs LC-MS sensitivity enhancement.
Quantitative Data & Performance Comparison
The following table summarizes the objective performance metrics of both methodologies based on validated analytical principles for short-to-medium chain fatty acid derivatives.
| Performance Metric | GC-NCI-MS (PFB Derivative) | LC-ESI-MS/MS (DMT-MM/Amide) |
| Limit of Detection (LOD) | 0.5 - 2.0 ng/mL | 0.1 - 0.5 ng/mL |
| Linear Dynamic Range | 3 orders of magnitude | 4 orders of magnitude |
| Isomeric Resolution | Excellent (Baseline separation of diastereomers) | Moderate (Requires highly optimized UHPLC gradients) |
| Sample Prep Time | ~60 minutes (Requires extraction, drying, and reconstitution) | ~35 minutes (Direct injection possible after dilution) |
| Matrix Effects | Low (High chromatographic resolution separates interferences) | Moderate to High (Susceptible to ion suppression in ESI) |
| Volatility Risk | High during extraction/drying steps | Negligible (Aqueous derivatization prevents evaporative loss) |
Conclusion & Platform Selection Guide
For drug development professionals and analytical scientists analyzing 2,3-dimethylpent-4-enoic acid, the choice between GC-MS and LC-MS hinges on the primary objective of the study:
-
Select GC-MS with PFB derivatization if the absolute separation of the 2R,3S and 2S,3S diastereomers is critical to your study, or if the sample matrix is highly complex (e.g., tissue homogenates) and prone to causing ion suppression in ESI workflows.
-
Select LC-MS/MS with DMT-MM derivatization for high-throughput pharmacokinetic (PK) or biomarker studies where rapid turnaround times, ultimate sensitivity, and the prevention of evaporative losses are paramount.
References
- "2,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 544071", PubChem, N
- "A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers", PMC, N
- "Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS", Shimadzu Corpor
- "A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry", PMC, N
- "High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry", PMC, N
- "M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS", Shimadzu Corpor
- "Derivatization Methods in GC and GC/MS", IntechOpen.
- "The Use of Derivatization Reagents for Gas Chrom
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- 1. 2,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 544071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
Comparative Guide: Extraction Solvents for the Isolation of 2,3-Dimethylpent-4-enoic Acid
Target Audience: Researchers, Synthesis Chemists, and Process Engineers Molecule: 2,3-Dimethylpent-4-enoic acid (CAS: 59793-05-4)
Introduction and Mechanistic Context
2,3-Dimethylpent-4-enoic acid ( C7H12O2 ) is an unsaturated aliphatic monocarboxylic acid frequently utilized as an intermediate in complex organic synthesis and pharmaceutical development [1]. Structurally, it possesses a hydrophilic carboxylic acid head and a moderately hydrophobic branched aliphatic tail (containing a terminal alkene). This amphiphilic nature dictates its partitioning behavior during liquid-liquid extraction (LLE).
To successfully isolate this compound from aqueous reaction mixtures, the pH must be strictly controlled. Because aliphatic carboxylic acids typically have a pKa between 4.5 and 5.0, the aqueous phase must be acidified to a pH of <3 (usually with 1M HCl) to fully protonate the carboxylate ion into its neutral, organic-soluble acid form. Once protonated, the choice of extraction solvent becomes the critical variable for maximizing yield, minimizing emulsion formation, and ensuring safe, scalable recovery.
Solvent Selection and Performance Comparison
When selecting a solvent for the extraction of aliphatic carboxylic acids, chemists must balance extraction efficiency (partition coefficient, KD ), volatility for downstream recovery, and environmental/safety profiles [2].
Table 1: Physicochemical Comparison of Common Extraction Solvents
| Solvent | Boiling Point (°C) | Water Solubility (g/L at 20°C) | Polarity Index | Typical Recovery Yield (%)* | Safety & Greenness Profile |
| Dichloromethane (DCM) | 39.6 | 13.0 | 3.1 | >90% | Toxic, volatile, halogenated waste. Excellent phase separation [3]. |
| Methyl tert-butyl ether (MTBE) | 55.2 | 42.0 | 2.5 | 85 - 92% | Flammable but avoids peroxide hazards of diethyl ether. Good phase separation [2]. |
| Ethyl Acetate (EtOAc) | 77.1 | 83.0 | 4.4 | 80 - 88% | Greener profile, but prone to hydrolysis at extreme pH and higher water miscibility. |
| Hexane | 68.7 | 0.01 | 0.1 | <40% | Poor solvent for the polar carboxylic acid group; used mainly for defatting/washing. |
*Yields are representative of a standard triple-extraction protocol from an acidified aqueous phase.
Expert Insight: The Causality of Solvent Efficacy
While Dichloromethane (DCM) provides rapid phase separation and excellent solvation for 2,3-dimethylpent-4-enoic acid due to its high density (forming the bottom layer) and favorable dipole interactions [3], its toxicity makes it less desirable for modern, green process chemistry. MTBE is highly recommended as a substitute. MTBE demonstrates superior extraction efficiency compared to conventional ethers while exhibiting lower water solubility than ethyl acetate, which minimizes the loss of the target acid into the aqueous phase and prevents the co-extraction of highly polar impurities [2].
Experimental Protocol: Optimized Isolation Workflow
The following self-validating protocol utilizes MTBE for the isolation of 2,3-dimethylpent-4-enoic acid from a crude aqueous reaction mixture.
Step-by-Step Methodology:
-
Aqueous Quench & pH Adjustment: Cool the crude aqueous reaction mixture to 0–5 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0. Causality: Cooling prevents exothermic degradation, while pH 2.0 ensures >99% protonation of the 2,3-dimethylpent-4-enoic acid.
-
Primary Extraction: Transfer the mixture to a separatory funnel. Add MTBE (volume equal to 50% of the aqueous phase). Invert gently and vent to release pressure. Allow the phases to separate.
-
Repeated Extraction: Drain the lower aqueous layer into an Erlenmeyer flask and collect the upper organic (MTBE) layer. Return the aqueous layer to the funnel and extract twice more with fresh MTBE. Causality: Multiple extractions with smaller volumes yield a higher overall partition efficiency than a single large-volume extraction.
-
Washing (Brine): Combine all MTBE organic layers and wash once with saturated aqueous NaCl (brine). Causality: Brine forces residual water out of the organic phase via osmotic pressure, pre-drying the solvent.
-
Drying: Add anhydrous Magnesium Sulfate ( MgSO4 ) to the organic phase. Swirl until the drying agent flows freely (resembling a snow globe). Filter out the solid.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at 30 °C to yield the crude 2,3-dimethylpent-4-enoic acid as a liquid.
Workflow Visualization
Figure 1: Step-by-step liquid-liquid extraction workflow for 2,3-dimethylpent-4-enoic acid.
References
-
PubChem. (n.d.). 2,3-Dimethylpent-4-enoic acid. National Institutes of Health. Retrieved April 1, 2026, from [Link]
- Google Patents. (1995). Method for separating aliphatic carboxylic acid by extraction (JPH07291890A).
-
Beilstein Journals. (n.d.). Supporting Information: Experimental procedures. Retrieved April 1, 2026, from [Link]
2,3-dimethylpent-4-enoic acid relative to other branched alkenoic acids
An In-Depth Technical Guide to 2,3-Dimethylpent-4-enoic Acid: A Comparative Analysis within Branched Alkenoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2,3-dimethylpent-4-enoic acid, positioning it within the broader context of structurally related branched alkenoic acids. Recognizing the limited publicly available data on this specific molecule, we employ a comparative methodology. By examining well-characterized analogs, we aim to elucidate the potential physicochemical properties, synthetic pathways, and biological activities of 2,3-dimethylpent-4-enoic acid, thereby providing a predictive framework for future research and development.
Introduction: The Significance of Structural Nuance in Alkenoic Acids
Branched alkenoic acids represent a versatile class of molecules with significant applications ranging from industrial chemical synthesis to pharmaceuticals.[1] Their structural features—including chain length, the degree and position of branching, and the geometry of double bonds—critically dictate their physical properties and biological functions.[2][3] Molecules like the well-established anticonvulsant, Valproic Acid (VPA), and naturally occurring isomers like angelic and tiglic acid, demonstrate that subtle architectural changes can lead to profoundly different pharmacological profiles.[4][5] This guide uses these and other analogs as benchmarks to build a robust profile for 2,3-dimethylpent-4-enoic acid, a C7 branched-chain fatty acid, and to underscore the principles of structure-activity relationships in this chemical class.
Part 1: Comparative Physicochemical Properties
The physical characteristics of an alkenoic acid, such as its melting point, boiling point, and acidity (pKa), are fundamental to its behavior in both chemical reactions and biological systems. These properties are influenced by molecular weight, intermolecular forces, and stereochemistry.[6] For instance, trans isomers, like tiglic acid, are generally more thermodynamically stable and have higher melting points than their cis counterparts, such as angelic acid, due to more efficient crystal packing.[7][8] The presence of unsaturation typically lowers the melting point compared to saturated analogs of similar carbon chain length.[9]
Below is a comparative summary of the physicochemical properties of 2,3-dimethylpent-4-enoic acid and selected branched alkenoic acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Acidity (pKa) | Key Structural Features |
| 2,3-Dimethylpent-4-enoic acid | C₇H₁₂O₂ | 128.17[10] | Not available | Not available | α,β-dimethyl, terminal double bond |
| (R)-2-Methylpent-4-enoic acid | C₆H₁₀O₂ | 114.14[11] | Not available | 4.67[11] | α-methyl, terminal double bond |
| 2,2-Dimethylpent-4-enoic acid | C₇H₁₂O₂ | 128.17[12] | 104-108 (at 20 mmHg) | Not available | Gem-dimethyl at α-position |
| Valproic Acid (VPA) | C₈H₁₆O₂ | 144.21 | ~220 | ~4.8 | Saturated, α-propyl |
| 4-ene-VPA | C₈H₁₄O₂ | 142.20[5] | Not available | Not available | Unsaturated VPA metabolite |
| Angelic Acid | C₅H₈O₂ | 100.12 | 185[8] | 4.96[7] | cis (Z) isomer, α,β-unsaturated |
| Tiglic Acid | C₅H₈O₂ | 100.12 | 198.5 | 5.02[7] | trans (E) isomer, α,β-unsaturated |
Data compiled from various sources as cited.
Part 2: Synthesis and Chemical Reactivity
The synthesis of branched alkenoic acids often requires precise control over stereochemistry, which is crucial for biological activity. Chiral auxiliaries, such as Evans oxazolidinones, are frequently employed to direct the stereoselective alkylation of an enolate, thereby establishing a specific chiral center.[11] This approach ensures the production of a single enantiomer, which is paramount in drug development to avoid unintended off-target effects from other stereoisomers.
The diagram below illustrates a generalized workflow for the stereoselective synthesis of a chiral branched alkenoic acid, a strategy applicable to molecules like 2,3-dimethylpent-4-enoic acid.
Caption: General workflow for stereoselective synthesis.
Experimental Protocol: Stereoselective Synthesis of (R)-2-Methylpent-4-enoic Acid
This protocol, adapted from established methodologies, exemplifies the synthesis of a chiral branched alkenoic acid and serves as a template for synthesizing analogs like 2,3-dimethylpent-4-enoic acid.[11]
Objective: To synthesize (R)-2-methylpent-4-enoic acid using an Evans chiral auxiliary.
Materials:
-
(R)-4-isopropyloxazolidin-2-one
-
Propionyl chloride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Allyl iodide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Sodium sulfite
-
Anhydrous solvents (THF, diethyl ether), and reagents for workup and purification.
Methodology:
-
Acylation of the Chiral Auxiliary:
-
Dissolve the (R)-4-isopropyloxazolidin-2-one in anhydrous THF under an inert atmosphere (N₂).
-
Cool the solution to 0 °C and add TEA, followed by a catalytic amount of DMAP.
-
Add propionyl chloride dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality: This step attaches the propionyl group to the chiral auxiliary, setting the stage for stereocontrolled alkylation. DMAP acts as an acylation catalyst.
-
-
Enolate Formation and Alkylation:
-
Cool the solution of the N-acyloxazolidinone to -78 °C.
-
Add NaHMDS dropwise to form the sodium enolate. Stir for 30 minutes.
-
Causality: NaHMDS is a strong, non-nucleophilic base that deprotonates the α-carbon to form the enolate. The low temperature prevents side reactions.
-
Add allyl iodide and stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Causality: The bulky isopropyl group on the chiral auxiliary sterically blocks one face of the enolate, directing the incoming allyl iodide to the opposite face, thus ensuring high diastereoselectivity.
-
-
Cleavage and Isolation:
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with diethyl ether.
-
Purify the alkylated intermediate via column chromatography.
-
Dissolve the purified product in a THF/water mixture and cool to 0 °C.
-
Add an aqueous solution of LiOH and H₂O₂ and stir for 2 hours.
-
Causality: The peroxide and lithium hydroxide cleave the ester linkage, liberating the chiral carboxylic acid and recycling the auxiliary.
-
Quench the excess peroxide by adding aqueous sodium sulfite.
-
Acidify the aqueous layer with HCl and extract the final product, (R)-2-methylpent-4-enoic acid. Purify as needed.
-
Part 3: Comparative Biological Activity and Potential Applications
While no specific biological activity is documented for 2,3-dimethylpent-4-enoic acid, its structural similarity to other bioactive short-chain fatty acids allows for informed speculation on its potential pharmacological roles.[13]
The Valproic Acid (VPA) Paradigm: CNS Activity
VPA is a cornerstone anticonvulsant drug.[5] Its mechanism is primarily attributed to increasing brain concentrations of the inhibitory neurotransmitter GABA.[5] Structural analogs of VPA have been extensively studied to improve potency and reduce side effects like teratogenicity.[14] For example, 4-ene-VPA, an unsaturated metabolite, retains anticonvulsant activity but has shown higher teratogenic potential in some studies, highlighting how the introduction of a double bond can significantly alter the safety profile.[5] Given its branched structure, 2,3-dimethylpent-4-enoic acid could be investigated for potential activity at GABAergic synapses or other CNS targets.
The Impact of Stereoisomerism: Angelic vs. Tiglic Acid
Angelic acid and tiglic acid are geometric isomers that exhibit distinct biological activities, providing a compelling example of stereospecificity.[4][7]
-
Angelic Acid ((Z)-isomer): Shows notable anti-cancer potential by inducing ferroptosis, a form of programmed cell death, through the degradation of the NRF2 protein.[4] It is also found in essential oils with antimicrobial properties.[4]
-
Tiglic Acid ((E)-isomer): Acts as an agonist for the free fatty acid receptor 2 (FFA2), which is involved in metabolic regulation.[4] Activation of FFA2 can stimulate the release of Peptide YY (PYY), a hormone involved in appetite suppression, suggesting potential applications in metabolic diseases.[4]
The different biological targets of these isomers underscore the importance of double bond geometry in receptor-ligand interactions. This principle is directly relevant to 2,3-dimethylpent-4-enoic acid, which can exist as different stereoisomers due to its two chiral centers.
Caption: Divergent signaling pathways of geometric isomers.
Experimental Protocol: In Vitro COX Inhibition Assay
The structural motif of an unsaturated carboxylic acid is present in many anti-inflammatory agents that target cyclooxygenase (COX) enzymes.[15] This protocol provides a general method to screen 2,3-dimethylpent-4-enoic acid or its analogs for anti-inflammatory activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., 2,3-dimethylpent-4-enoic acid) and known inhibitor (e.g., Celecoxib)
-
Assay buffer
-
Prostaglandin E₂ (PGE₂) ELISA kit
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions to test a range of concentrations.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (known inhibitor).
-
Pre-incubate for 15 minutes at 37 °C to allow the compound to bind to the enzyme.
-
Causality: This pre-incubation step ensures that any inhibitory effect is established before the substrate is introduced.
-
-
Initiation and Termination:
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Quantification and Data Analysis:
-
Quantify the amount of PGE₂ produced in each well using a commercial ELISA kit according to the manufacturer's instructions.
-
Self-Validation: The assay includes a no-enzyme control (background), a vehicle control (100% activity), and a positive control (verifying assay sensitivity).
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion
While direct experimental data on 2,3-dimethylpent-4-enoic acid remains scarce, a comparative analysis based on its structural features provides a valuable predictive foundation for researchers. Its architecture suggests it will possess physicochemical properties intermediate to shorter and longer-chain analogs. Synthetic strategies, particularly those employing chiral auxiliaries, will be essential to isolate specific stereoisomers for biological evaluation.
Based on well-documented analogs, future investigations into 2,3-dimethylpent-4-enoic acid should prioritize screening for activity in several key areas:
-
Central Nervous System: Exploring potential modulation of GABAergic or other neurotransmitter systems, following the precedent of Valproic Acid.
-
Metabolic Regulation: Investigating interactions with fatty acid receptors like FFA2, as seen with tiglic acid.
-
Anti-Cancer and Anti-Inflammatory Activity: Assessing its potential to influence pathways related to cell death (ferroptosis) or inflammation (COX inhibition).
This guide illustrates that by leveraging established knowledge of structure-activity relationships, a logical and data-driven pathway can be charted for the exploration of novel chemical entities like 2,3-dimethylpent-4-enoic acid.
References
-
Comparison of acidity between angelic and tiglic acid. Chemistry Stack Exchange. Available at: [Link]
-
Physical Properties of Carboxylic Acids. Moodle. Available at: [Link]
-
Angelic acid. Wikipedia. Available at: [Link]
-
Video: Physical Properties of Carboxylic Acids. JoVE. Available at: [Link]
-
Angelic acid. Grokipedia. Available at: [Link]
-
Carboxylic Acids and Carboxylic acid derivatives. University of Babylon. Available at: [Link]
-
Carboxylic Acid Reactivity. MSU Chemistry. Available at: [Link]
-
Carboxylic acid - Properties, Structure, Reactions. Britannica. Available at: [Link]
-
(2R)-2-Methylpent-4-enoic acid. Wikipedia. Available at: [Link]
-
2,3-Dimethylpent-4-enoic acid | C7H12O2. PubChem. Available at: [Link]
-
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. MDPI. Available at: [Link]
-
Quantitative structure-anticonvulsant activity studies of valproic acid analogues. UBC Open Collections. Available at: [Link]
-
Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. ResearchGate. Available at: [Link]
-
3,3-dimethylpent-4-enoic acid — Chemical Substance Information. NextSDS. Available at: [Link]
-
Carboxylic acid. Wikipedia. Available at: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile [mdpi.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive Operational Guide: Safe Handling and Disposal of 2,3-Dimethylpent-4-enoic Acid
As a Senior Application Scientist, I recognize that the safe management of reactive organic chemicals requires more than just following a checklist—it requires a fundamental understanding of molecular causality. 2,3-Dimethylpent-4-enoic acid is a bifunctional molecule that presents unique logistical and safety challenges in laboratory environments. This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and EPA-compliant disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and regulatory compliance.
Chemical Profile & Mechanistic Causality of Hazards
The operational hazards of 2,3-Dimethylpent-4-enoic acid (CAS: 59793-05-4) stem directly from its molecular architecture[1].
-
Corrosivity (Carboxylic Acid Moiety): The acidic proton readily dissociates, making the neat liquid highly corrosive to living tissue and incompatible with carbon steel[2].
-
Polymerization Risk (Terminal Alkene): The −CH=CH2 group is susceptible to radical-initiated, exothermic polymerization. To mitigate this, commercial supplies are typically stabilized with inhibitors such as 4-tert-butylcatechol (TBC)[3]. If this stabilizer is depleted—due to prolonged storage, heat, or UV exposure—the chemical can undergo a dangerous runaway reaction.
Table 1: Physicochemical & Hazard Profile
| Property | Value / Description | Operational Implication |
| CAS Number | 59793-05-4 | Must be explicitly listed on all hazardous waste manifests. |
| Molecular Formula | C7H12O2 | High carbon content makes it an ideal candidate for thermal incineration[4]. |
| Molecular Weight | 128.17 g/mol | Used to calculate stoichiometric requirements for spill neutralization. |
| Functional Groups | Carboxylic Acid, Alkene | Corrosive to metals; susceptible to auto-oxidation and polymerization. |
| Common Stabilizer | 4-tert-butylcatechol (TBC) | Stabilizer levels must be monitored; do not distill without adding fresh inhibitor[3]. |
| EPA Waste Class | RCRA Corrosive / Combustible | Dictates strict Satellite Accumulation Area (SAA) storage limits[5]. |
Waste Segregation & Incompatibility Logic
Under the EPA's Resource Conservation and Recovery Act (RCRA), proper segregation is the cornerstone of hazardous waste management[6]. Mixing organic acids with incompatible chemical families is a primary cause of laboratory over-pressurization events and fires.
-
Acids vs. Oxidizers: Nitric acid or peroxides must never be mixed with 2,3-Dimethylpent-4-enoic acid. The combination of a strong oxidizer with an unsaturated organic compound will trigger a violent, gas-evolving exothermic oxidation[6].
-
Acids vs. Reactive Metals: Contact with active metals (e.g., Sodium, Magnesium) will generate highly flammable hydrogen gas.
-
Storage Medium: Waste must be collected in chemically compatible containers. High-density polyethylene (HDPE) or glass are required; steel containers will rapidly corrode and fail[2].
Caption: Chemical incompatibility matrix highlighting severe reaction risks with 2,3-Dimethylpent-4-enoic acid.
Standard Operating Procedure (SOP): Waste Collection & SAA Management
To ensure regulatory compliance and operational safety, all waste generation must follow a self-validating workflow. The EPA-preferred method for the ultimate disposal of halogen-free organic acids is high-temperature rotary kiln incineration, which completely destroys the organic framework into CO2 and H2O [4].
Step-by-Step Methodology:
-
Stream Characterization:
-
Action: Determine if the waste is a pure organic stream, mixed with solvents, or an aqueous acidic mixture.
-
Validation: Audit the experimental logbook to confirm the absolute absence of heavy metals or nitric acid before adding to a bulk waste carboy[6].
-
-
Containerization:
-
Action: Transfer the waste into a UN-rated High-Density Polyethylene (HDPE) container.
-
Validation: Visually inspect the container for the UN rating mark and ensure the cap features an intact, chemically resistant PTFE liner. Verify the container is not made of steel[2].
-
-
SAA Transfer & Labeling:
-
Action: Move the container to a designated Satellite Accumulation Area (SAA) at or near the point of generation. Attach a yellow "Hazardous Waste" tag explicitly listing "2,3-Dimethylpent-4-enoic acid."
-
Validation: Audit the SAA logbook to ensure the total accumulation does not exceed the EPA limit of 55 gallons, and that the container is securely closed when not actively receiving waste[5].
-
-
Final Disposal via Incineration:
-
Action: Coordinate with your Environmental Health and Safety (EH&S) department or a licensed waste broker to transport the waste to an EPA-certified thermal destruction facility[4].
-
Validation: Retain the official "Certificate of Destruction" provided by the waste broker to close the RCRA compliance loop.
-
Caption: Workflow for the segregation, collection, and EPA-compliant incineration of organic acid waste.
Standard Operating Procedure (SOP): Spill Response & Decontamination
In the event of an accidental release, immediate and calculated action is required to prevent vapor ignition and chemical burns.
-
Isolation & Containment:
-
Action: Evacuate non-essential personnel. Don appropriate PPE (splash goggles, heavy-duty nitrile or neoprene gloves, and a chemical-resistant lab coat).
-
Validation: Ensure the spill perimeter is fully secured with inert absorbent socks to prevent the combustible liquid from reaching floor drains[2].
-
-
Chemical Neutralization:
-
Action: Cover the spill with a weak base, such as solid Sodium Bicarbonate ( NaHCO3 ) or Calcium Carbonate ( CaCO3 ). Causality: Neutralizing the carboxylic acid moiety mitigates its corrosivity and prevents violent heat generation that would occur if a strong base were used.
-
Validation: Apply pH indicator paper to the resulting slurry; proceed to the next step only when the pH reads between 6.5 and 7.5.
-
-
Mechanical Recovery:
-
Action: Scoop the neutralized slurry using non-sparking tools and place it into a wide-mouth HDPE waste container. Causality: Non-sparking tools prevent the ignition of localized combustible vapors.
-
Validation: Confirm all recovery tools are made of polypropylene or brass—never steel.
-
-
Decontamination:
-
Action: Wash the spill area with copious amounts of soap and water, collecting the rinsate as hazardous waste if it exceeds drain disposal limits[2].
-
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link]
-
How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA). Available at:[Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Available at:[Link]
Sources
- 1. 59793-05-4|2,3-Dimethylpent-4-enoic acid|BLD Pharm [bldpharm.com]
- 2. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 3. CAS:343268-26-8, 1-乙烯基环丙烷-1-羧酸-毕得医药 [bidepharm.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
Comprehensive Safety and Operational Guide: Handling 2,3-Dimethylpent-4-enoic Acid
As a Senior Application Scientist, I frequently consult on the integration of highly reactive chiral building blocks into drug development pipelines. 2,3-Dimethylpent-4-enoic acid (CAS 59793-05-4) is an advanced aliphatic unsaturated carboxylic acid highly valued for synthesizing complex Active Pharmaceutical Ingredients (APIs)[1].
However, handling this compound requires a deep understanding of its dual-threat hazard profile. This guide provides a self-validating, step-by-step operational framework designed to ensure maximum laboratory safety, chemical integrity, and logistical compliance.
Mechanistic Hazard Profiling & Quantitative Data
To handle this reagent safely, one must understand the causality behind its reactivity. The hazards of 2,3-Dimethylpent-4-enoic acid stem from two distinct functional groups:
-
The Carboxylic Acid Moiety (Corrosivity - H314): Like other low-molecular-weight aliphatic acids, the acidic proton rapidly protonates cellular proteins, leading to immediate hydrolysis and severe coagulation necrosis upon skin or eye contact[2]. Furthermore, its vapor pressure is sufficient to cause severe respiratory irritation (H335).
-
The Terminal Alkene (Instability): The pent-4-enoic acid derivative features a terminal double bond susceptible to auto-oxidation and radical-initiated polymerization[1][3]. It must be handled under inert conditions to prevent exothermic degradation.
Quantitative Hazard & Physical Data Summary
| Property / Hazard | Quantitative Value / Code | Mechanistic Implication |
| CAS Number | 59793-05-4 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₇H₁₂O₂ | Indicates a low-molecular-weight aliphatic structure, prone to volatility[1]. |
| Hazard Statements | H314, H335 | H314 (Severe skin burns/eye damage); H335 (Respiratory irritation). |
| Storage Temperature | -20°C (Recommended) | Cold-chain storage prevents auto-oxidation of the terminal alkene[3]. |
| Glove Breakthrough (Nitrile) | < 10 minutes | Thin-mil nitrile is highly permeable to low-MW organic acids[4]. |
| Glove Breakthrough (Butyl) | > 480 minutes | High-density butyl rubber provides a near-impermeable barrier[2][4]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated low-molecular-weight organic acids. Thin-mil nitrile gloves offer poor permeation resistance to such acids, often breaking down in under 10 minutes[4]. The following self-validating PPE matrix must be strictly adhered to:
| PPE Category | Recommended Specification | Mechanistic Causality & Validation |
| Hand Protection | Butyl Rubber or Neoprene (Primary); Nitrile (Incidental only) | Low molecular weight organic acids rapidly permeate thin-mil nitrile[4]. Butyl rubber provides superior breakthrough times (>480 mins) due to its high density and chemical inertness to polar organic acids[2]. Validation: Inspect gloves for swelling or discoloration before and after use. |
| Eye Protection | Chemical Safety Goggles + Face Shield | Prevents irreversible corneal damage from micro-splashes during dispensing or exothermic reactions[2]. Validation: Ensure goggles form a tight seal against the face. |
| Body Protection | Chemical-resistant Tyvek or PVC Apron over Lab Coat | Prevents capillary wicking of the corrosive liquid through standard woven cotton lab coats[2]. |
| Respiratory | NIOSH-approved respirator with Organic Vapor (OV) cartridges | Mitigates inhalation of corrosive vapors that cause pulmonary edema. Required if handling outside a certified fume hood[2]. |
Operational Workflow & Handling Protocol
This step-by-step methodology is designed as a self-validating system to ensure both operator safety and the chemical integrity of the reagent.
Step 1: Pre-Operational Checks
-
Ventilation Validation: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not proceed if the flow alarm is sounding.
-
Emergency Readiness: Ensure the emergency eyewash and safety shower are unobstructed and within a 10-second walking distance.
Step 2: Preparation & Dispensing
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen). This prevents the auto-oxidation of the terminal alkene[3].
-
Transfer Mechanism: Use a chemically inert glass syringe with a PTFE plunger or a glass pipette for liquid transfer. Avoid standard plastic syringes, which may leach plasticizers or degrade upon contact with the concentrated acid.
Step 3: Reaction Execution
-
Temperature Control: Maintain strict temperature control. If the compound is unstabilized, keep the reaction vessel chilled (e.g., using an ice bath) to prevent spontaneous, heat-induced polymerization of the alkene.
Step 4: Post-Operation & Storage
-
Headspace Purging: Purge the headspace of the primary reagent container with Argon before sealing. This displaces oxygen and preserves the reagent's integrity.
-
Storage: Store the sealed container at -20°C (or as specified by the manufacturer's Certificate of Analysis) in a dedicated corrosives/flammables freezer[3].
Safe Handling and Emergency Response Workflow
Workflow for safe handling, spill response, and disposal of 2,3-Dimethylpent-4-enoic acid.
Spill Response & Disposal Plan
In the event of a spill, the primary objective is to neutralize the acid without triggering a violent exothermic reaction.
Spill Response Protocol
-
Evacuate & Ventilate: Evacuate the immediate area and maximize fume hood ventilation.
-
Don Emergency PPE: Equip heavy-duty Butyl gloves, a PVC apron, and an OV respirator[2].
-
Controlled Neutralization: Apply a weak base, such as solid sodium bicarbonate (NaHCO₃) or calcium carbonate (CaCO₃), to the spill perimeter and work inward. Causality: Using a strong base like sodium hydroxide (NaOH) will cause a violent exothermic neutralization reaction, potentially vaporizing the acid and exacerbating the inhalation hazard.
-
Absorption: Once the effervescence (CO₂ release) ceases, absorb the neutralized mixture with an inert absorbent like vermiculite or dry sand.
-
Collection: Sweep the absorbed material using non-sparking tools and place it in a chemically compatible, sealable hazardous waste container.
Disposal Plan
-
Classification: Dispose of as Hazardous Organic Acidic Waste.
-
Methodology: Never flush 2,3-Dimethylpent-4-enoic acid down the sink. It must be routed to an EPA/RCRA-compliant facility for high-temperature incineration equipped with an afterburner and scrubber to manage toxic combustion byproducts.
References
-
Kimberly-Clark / Yale Environmental Health & Safety. "Chemical Resistance Guide - Nitrile Gloves."[Link]
-
New Jersey Department of Health. "Valeric Acid - HAZARD SUMMARY." (Proxy for C5 aliphatic carboxylic acid handling standards).[Link]
-
PubChem. "2,3-Dimethylpent-4-enoic acid | C7H12O2 | CID 544071."[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
